6-Bromo-3-chlorocinnoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chlorocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMBUIPBDXRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C=C2C=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 6-Bromo-3-chloroisoquinoline
Disclaimer: Initial searches for "6-Bromo-3-chlorocinnoline" did not yield sufficient public data to create a comprehensive technical guide. As a viable alternative, this document focuses on the closely related compound, 6-Bromo-3-chloroisoquinoline , for which more substantial information is available. This guide is intended for researchers, scientists, and drug development professionals interested in halogenated heterocyclic compounds.
Core Chemical Properties
6-Bromo-3-chloroisoquinoline is a halogenated aromatic heterocyclic compound. Its core structure consists of an isoquinoline ring system substituted with a bromine atom at the 6th position and a chlorine atom at the 3rd position.
Physicochemical Data
The fundamental physicochemical properties of 6-Bromo-3-chloroisoquinoline are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | PubChem[1] |
| Molecular Weight | 242.50 g/mol | PubChem[1] |
| Monoisotopic Mass | 240.92939 Da | PubChem[1] |
| Appearance | Pale yellow solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 349.5 ± 22.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 1.28 ± 0.38 | ChemicalBook[2] |
| XLogP3 (Predicted) | 3.8 | PubChem[1] |
| CAS Number | 552331-06-3 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for 6-Bromo-3-chloroisoquinoline is limited in publicly accessible databases. However, mass spectrometry data has been reported.
| Spectrum Type | Data |
| Mass Spectrum (DCI/NH₃) | m/e 244 (M+H)⁺[3] |
| ¹H NMR | No data available |
| ¹³C NMR | No data available |
| Infrared (IR) | No data available |
Synthesis and Experimental Protocols
The synthesis of 6-Bromo-3-chloroisoquinoline can be achieved through the dehalogenation of 6-Bromo-1,3-dichloroisoquinoline. Below is a detailed experimental protocol based on established literature.[3]
Synthesis of 6-Bromo-3-chloroisoquinoline from 6-Bromo-1,3-dichloroisoquinoline
This procedure involves the selective reduction of the chlorine atom at the 1-position of the isoquinoline ring.
Reagents:
-
6-Bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
-
Red phosphorus (0.48 g, 15.5 mmol)
-
Hydriodic acid (48%, 3 ml)
-
Acetic acid (20 ml)
-
Sodium hydroxide solution
-
Ethyl acetate (200 ml)
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Eluent: 30% ethyl acetate/hexane
Procedure:
-
A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated and refluxed for 8 hours.
-
The reaction mixture is filtered while hot.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is made alkaline by the addition of a sodium hydroxide solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline (0.81 g, 50% yield).[3]
Reactivity and Potential Applications
Halogenated isoquinolines are important intermediates in organic synthesis and drug discovery. The bromine and chlorine substituents on the isoquinoline core of 6-Bromo-3-chloroisoquinoline offer versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.
While specific biological activities for 6-Bromo-3-chloroisoquinoline are not widely reported, related compounds like 6-Bromo-1-chloro-isoquinoline are utilized in the development of anti-cancer agents.[4] This suggests that the 6-bromo-isoquinoline scaffold is of interest in medicinal chemistry for the synthesis of novel therapeutic compounds.
Visualizations
Experimental Workflow for the Synthesis of 6-Bromo-3-chloroisoquinoline
The following diagram illustrates the key steps in the synthesis of 6-Bromo-3-chloroisoquinoline.
Caption: Synthesis workflow for 6-Bromo-3-chloroisoquinoline.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of plausible synthetic pathways for 6-bromo-3-chlorocinnoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis in the current literature, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. The proposed pathway involves the synthesis of a key precursor, formation of the cinnoline core via a Richter-type cyclization, and subsequent chlorination to yield the target molecule. Detailed experimental protocols, quantitative data tables, and reaction pathway diagrams are provided to facilitate further research and development.
Proposed Synthetic Pathway Overview
The most logical synthetic route to this compound involves a three-stage process:
-
Stage 1: Synthesis of the Precursor, 2-Amino-5-bromophenylacetic Acid. This stage focuses on the preparation of the essential starting material, which contains the necessary functionalities for the subsequent cyclization.
-
Stage 2: Formation of the Cinnoline Ring to Yield 6-Bromo-3-hydroxycinnoline. This step utilizes a diazotization and intramolecular cyclization reaction, a variant of the classic Richter cinnoline synthesis, to construct the core heterocyclic structure.
-
Stage 3: Chlorination of the Hydroxy Cinnoline. The final step involves the conversion of the hydroxyl group at the 3-position to a chloro group, affording the desired this compound.
The overall proposed synthetic scheme is depicted below.
Caption: Proposed multi-stage synthesis of this compound.
Stage 1: Synthesis of 2-Amino-5-bromophenylacetic Acid
The synthesis of the key precursor, 2-amino-5-bromophenylacetic acid, can be achieved from commercially available 4-bromophenylacetic acid through a two-step process involving nitration and subsequent reduction.
Experimental Protocol:
Step 1a: Synthesis of 5-Bromo-2-nitrophenylacetic Acid
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 4-bromophenylacetic acid (21.5 g, 0.1 mol).
-
Maintain the temperature at 0-5°C and add a nitrating mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 5-bromo-2-nitrophenylacetic acid.
Step 1b: Synthesis of 2-Amino-5-bromophenylacetic Acid
-
In a round-bottom flask, suspend 5-bromo-2-nitrophenylacetic acid (26.0 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).
-
To this suspension, add iron powder (28.0 g, 0.5 mol) and a catalytic amount of concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture through a bed of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
The precipitated 2-amino-5-bromophenylacetic acid is collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1a | 4-Bromophenylacetic Acid | 5-Bromo-2-nitrophenylacetic Acid | HNO₃, H₂SO₄ | 85-90 | >95 |
| 1b | 5-Bromo-2-nitrophenylacetic Acid | 2-Amino-5-bromophenylacetic Acid | Fe, HCl | 80-88 | >97 |
Stage 2: Synthesis of 6-Bromo-3-hydroxycinnoline
This stage involves the diazotization of the amino group of 2-amino-5-bromophenylacetic acid, followed by intramolecular cyclization to form the cinnoline ring. This reaction is a modification of the Richter cinnoline synthesis.
Experimental Protocol:
-
Dissolve 2-amino-5-bromophenylacetic acid (23.0 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL) with gentle heating.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2 hours to facilitate cyclization.
-
Cool the mixture to room temperature, and the resulting precipitate of 6-bromo-3-hydroxycinnoline is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.
Quantitative Data:
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 2 | 2-Amino-5-bromophenylacetic Acid | 6-Bromo-3-hydroxycinnoline | 1. NaNO₂, HCl 2. Heat | 70-78 | >98 |
Stage 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group of 6-bromo-3-hydroxycinnoline. This is a standard transformation for such heterocyclic systems and can be effectively achieved using phosphorus oxychloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 6-bromo-3-hydroxycinnoline (22.5 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 92 mL, 1.0 mol).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data:
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 3 | 6-Bromo-3-hydroxycinnoline | This compound | POCl₃ | 85-92 | >99 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of this compound.
This technical guide provides a robust and scientifically sound series of protocols for the synthesis of this compound. While these pathways are proposed based on well-established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific research and development applications. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents mentioned in this document.
An In-depth Technical Guide to 6-Bromo-3-chloroisoquinoline
Disclaimer: Initial searches for "6-Bromo-3-chlorocinnoline" did not yield any matching chemical identifiers or technical data. The following guide pertains to the structurally related and well-documented compound, 6-Bromo-3-chloroisoquinoline . This information is intended for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-Bromo-3-chloroisoquinoline, a key intermediate in organic synthesis and drug discovery. The document details its chemical identifiers, physical and computational properties, and provides established experimental protocols for its synthesis.
Compound Identification
6-Bromo-3-chloroisoquinoline is a halogenated heterocyclic building block. Its identifiers are summarized in the table below for easy reference.
| Identifier Type | Value |
| CAS Number | 552331-06-3 |
| IUPAC Name | 6-bromo-3-chloroisoquinoline |
| Molecular Formula | C₉H₅BrClN |
| InChI | InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H |
| InChIKey | HYCCUWZOOADPGN-UHFFFAOYSA-N |
| SMILES | C1=CC2=CN=C(C=C2C=C1Br)Cl |
| European Community (EC) Number | 640-564-0 |
| PubChem CID | 22607530 |
Physicochemical and Computational Data
The following table outlines the key physical and computationally predicted properties of 6-Bromo-3-chloroisoquinoline. These parameters are crucial for experimental design, including reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Weight | 242.50 g/mol | PubChem |
| Monoisotopic Mass | 240.92939 Da | PubChem |
| Density (Predicted) | 1.673±0.06 g/cm³ | ChemicalBook |
| Boiling Point (Predicted) | 349.5±22.0 °C at 760 mmHg | ChemicalBook |
| pKa (Predicted) | 1.28±0.38 | ChemicalBook |
| XLogP3 (Predicted) | 3.8 | PubChem |
| Topological Polar Surface Area | 12.9 Ų | PubChem |
| Form | Solid | ChemicalBook |
| Color | Pale yellow | ChemicalBook |
Role in Research and Development
6-Bromo-3-chloroisoquinoline is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. While specific biological signaling pathways for this compound are not extensively documented, its class of molecules, halogenated isoquinolines, are significant in medicinal chemistry. They serve as precursors for the development of novel therapeutic agents. The related compound, 6-Bromo-1-chloro-isoquinoline, is noted for its use in synthesizing anti-cancer and antimicrobial agents. This suggests that 6-Bromo-3-chloroisoquinoline holds potential as a scaffold in drug discovery programs targeting various diseases.
Experimental Protocols: Synthesis of 6-Bromo-3-chloroisoquinoline
Two detailed procedures for the synthesis of 6-Bromo-3-chloroisoquinoline are provided below. The starting material for both is 6-Bromo-1,3-dichloroisoquinoline.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-Bromo-3-chloroisoquinoline.
Protocol 1
-
Reactants:
-
6-Bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
-
Red phosphorus (0.48 g, 15.5 mmol)
-
Hydriodic acid (3 ml, 48%)
-
Acetic acid (20 ml)
-
-
Procedure:
-
A mixture of the reactants was heated and refluxed for 8 hours.
-
Upon completion, the reaction mixture was filtered while hot.
-
The filtrate was concentrated under reduced pressure.
-
The residue was alkalized by the addition of a sodium hydroxide solution.
-
The aqueous layer was extracted with ethyl acetate (200 mL).
-
The organic phase was washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
-
Purification:
-
The crude product was purified by silica gel fast column chromatography using 30% ethyl acetate/hexane as the eluent.
-
-
Yield: 0.81 g (50%)
-
Analysis: Mass spectrum (DCI/NH₃) m/e 244 (M+H)⁺.
Protocol 2
-
Reactants:
-
1,3-dichloro-6-bromoisoquinoline (50 g)
-
Glacial acetic acid (500 mL)
-
Red phosphorus (14 g)
-
Hydrochloric acid (100 mL)
-
-
Procedure:
-
The reactants were combined and heated to reflux for approximately 5 hours, with the reaction progress monitored by TLC.
-
After cooling to room temperature, the mixture was subjected to suction filtration.
-
Water (500 mL) was added to the filter cake, and the mixture was adjusted to a pH of 8 with 15% aqueous ammonia.
-
The mixture was filtered, and the filtrate was extracted with ethyl acetate. The acetic acid phase was also dried, treated with water and alkali, and extracted with ethyl acetate.
-
All organic phases were combined, washed once with saturated brine, and dried over anhydrous sodium sulfate.
-
The solvent was removed by rotary evaporation.
-
-
Purification:
-
The residue was purified by column chromatography on 200-300 mesh silica gel, eluting with a petroleum ether:ethyl acetate gradient from 50:1 to 20:1.
-
-
Yield: 30 g (68.4%)
Technical Guide: Molecular Structure and Properties of 6-Bromo-3-chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-3-chloroisoquinoline is a halogenated derivative of the isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The introduction of bromo and chloro substituents can significantly modulate the physicochemical and pharmacological properties of the parent isoquinoline ring system, making 6-Bromo-3-chloroisoquinoline a potentially valuable building block in drug discovery and materials science. This document provides a summary of the available data on its molecular structure, properties, and synthesis.
Molecular Structure and Physicochemical Properties
The molecular structure of 6-Bromo-3-chloroisoquinoline consists of a fused benzene and pyridine ring, forming the isoquinoline core. A bromine atom is substituted at the 6-position, and a chlorine atom is at the 3-position.
Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | PubChem[1] |
| Molecular Weight | 242.50 g/mol | PubChem[1] |
| CAS Number | 552331-06-3 | PubChem[1] |
| IUPAC Name | 6-bromo-3-chloroisoquinoline | PubChem[1] |
| SMILES | C1=CC2=CN=C(C=C2C=C1Br)Cl | PubChem[1] |
| InChI | InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
Note: At the time of this writing, detailed experimental data from X-ray crystallography or advanced computational studies on the specific conformation of 6-Bromo-3-chloroisoquinoline are not available in the public literature. The planarity of the isoquinoline ring system is a key conformational feature.
Experimental Protocols
A general procedure for the synthesis of 6-bromo-3-chloroisoquinoline has been reported, starting from 6-bromo-1,3-dichloroisoquinoline.[2]
Reaction Scheme:
Caption: Synthetic pathway for 6-Bromo-3-chloroisoquinoline.
Materials:
-
6-Bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
-
Red phosphorus (0.48 g, 15.5 mmol)
-
Hydriodic acid (48%, 3 ml)
-
Acetic acid (20 ml)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (30:70)
Procedure:
-
A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated to reflux for 8 hours.[2]
-
The reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure.[2]
-
The concentrated residue is basified by the addition of a sodium hydroxide solution.[2]
-
The aqueous layer is extracted with ethyl acetate (200 mL).[2]
-
The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.[2]
-
The crude product is purified by silica gel column chromatography using a 30% ethyl acetate in hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.[2]
Expected Outcome:
Data Presentation
The quantitative data available for 6-Bromo-3-chloroisoquinoline is primarily composed of its physicochemical properties, which are summarized in Table 1. Spectroscopic data, such as detailed NMR peak assignments and crystallographic data, including bond lengths and angles, are not widely available in the public domain and would require experimental determination.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 6-Bromo-3-chloroisoquinoline, from synthesis to detailed structural analysis.
Caption: Logical workflow for the characterization of 6-Bromo-3-chloroisoquinoline.
Conclusion
6-Bromo-3-chloroisoquinoline is a readily synthesizable isoquinoline derivative. While its basic physicochemical properties are known, a comprehensive understanding of its molecular conformation and electronic properties is limited by the lack of publicly available experimental data from techniques such as X-ray crystallography and detailed spectroscopic analyses. Further research, following the characterization workflow outlined, would be invaluable for elucidating its three-dimensional structure and unlocking its full potential in various scientific and industrial applications.
References
Spectroscopic Profile of 6-Bromo-3-chlorocinnoline: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 6-Bromo-3-chlorocinnoline.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.1 - 8.3 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |
| H-7 | ~7.6 - 7.8 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |
| H-8 | ~7.9 - 8.1 | d | ~2.0 - 2.5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~145 - 148 |
| C-4 | ~120 - 123 |
| C-4a | ~148 - 151 |
| C-5 | ~128 - 131 |
| C-6 | ~125 - 128 |
| C-7 | ~135 - 138 |
| C-8 | ~130 - 133 |
| C-8a | ~140 - 143 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted IR Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1600 - 1580 | Medium | C=N stretching |
| ~1550 - 1450 | Strong | C=C stretching (aromatic) |
| ~1200 - 1100 | Medium | C-N stretching |
| ~850 - 800 | Strong | C-H bending (out-of-plane) |
| ~750 - 700 | Strong | C-Cl stretching |
| ~600 - 550 | Medium | C-Br stretching |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 242/244/246 | 100/98/30 | [M]⁺ (Molecular ion with Br and Cl isotopes) |
| 214/216/218 | 20 | [M-N₂]⁺ |
| 179/181 | 40 | [M-N₂-Cl]⁺ |
| 135 | 30 | [M-Br-Cl]⁺ |
| 101 | 50 | [C₇H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data of a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electron Ionization (EI) would be a common choice for this type of molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via GC injection.
-
Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
Data Processing: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern. The high-resolution data allows for the determination of the elemental composition of the parent ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.
In-Depth Technical Guide: Solubility of 6-Bromo-3-chlorocinnoline
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the solubility of 6-Bromo-3-chlorocinnoline in organic solvents. Following a comprehensive search of publicly available data, this document outlines the current landscape of information and provides a general framework for determining solubility in a laboratory setting.
Executive Summary
This guide provides a standardized experimental protocol for researchers to quantitatively determine the solubility of this compound. The included workflow is designed to be a starting point for developing a comprehensive solubility profile for this compound.
Theoretical Background and Inferred Solubility
This compound is a heterocyclic aromatic compound. Its solubility will be governed by the principle of "like dissolves like." The presence of the polar cinnoline core and the halogen substituents suggests that it will likely exhibit solubility in a range of polar aprotic and some polar protic solvents. While no specific data exists for this compound, related structures are often synthesized or reacted in solvents such as:
-
Dimethylformamide (DMF): A common polar aprotic solvent for cinnoline derivatives[1].
-
Dichloromethane (DCM): Often used for reactions involving similar heterocyclic compounds[1].
-
Acetonitrile: Utilized in substitution reactions of related chloroquinolines[2].
-
Tetrahydrofuran (THF): A common solvent for dissolving related heterocyclic compounds before a reaction[2].
-
Acetic Acid: Used as a solvent in the synthesis of similar bromo-chloro-heterocycles[3].
-
Alcohols (e.g., Ethanol): Mentioned in the context of synthesis of related quinoline structures[2].
While these examples do not provide quantitative values, they offer a logical starting point for solvent selection in experimental solubility determination.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the saturation shake-flask method, a common and reliable technique.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (e.g., DMF, DCM, Acetonitrile, THF, Ethanol, Methanol, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble) for HPLC calibration.
-
Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC. Plot the peak area against concentration.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.
-
Sample Extraction and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculation: Use the calibration curve to calculate the concentration of the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available in public literature, this guide provides researchers with a foundational understanding and a practical framework to determine this crucial physicochemical property. The provided experimental protocol and workflow diagram offer a systematic approach to generating reliable solubility data, which is essential for applications in drug discovery, process chemistry, and materials science. It is recommended to perform these experiments to obtain precise solubility values for the desired organic solvents.
References
Potential Applications of 6-Bromo-3-chlorocinnoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While direct studies on 6-Bromo-3-chlorocinnoline are not extensively documented in publicly available literature, its structural features—a bicyclic aromatic system with strategically placed halogen atoms—suggest significant potential for development as a therapeutic agent. This technical guide will explore the prospective applications of this compound by examining the established biological activities of analogous cinnoline derivatives. This document will cover potential synthesis strategies, key biological targets, and hypothetical experimental workflows for the investigation of this promising compound.
Introduction to the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, serves as a versatile scaffold in drug discovery.[1][2][3] The arrangement of the nitrogen atoms in the cinnoline nucleus imparts unique physicochemical properties, influencing its ability to interact with various biological targets. The broad spectrum of activities exhibited by cinnoline derivatives includes anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][4] The introduction of halogen substituents, such as bromine and chlorine, can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its potency and target selectivity.
Synthetic Strategies for Cinnoline Derivatives
While a specific synthesis for this compound is not reported, established methods for the synthesis of the cinnoline core can be adapted. A common and versatile method is the Richter cyclization, which involves the diazotization of an o-aminoaryl alkyne. Another prominent route is the Borsche synthesis, which utilizes the cyclization of arylhydrazones of α-keto esters.
A plausible synthetic approach for this compound could involve a multi-step synthesis starting from a suitably substituted aniline. For instance, a potential pathway could begin with the diazotization of a brominated and chlorinated o-aminophenyl precursor followed by an intramolecular cyclization.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Potential Therapeutic Applications and Biological Targets
Based on the activities of structurally related cinnoline derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
Cinnoline derivatives have shown significant promise as anticancer agents.[1] A notable mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: Several cinnoline derivatives have been identified as potent PI3K inhibitors.[5] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The halogenated nature of this compound could enhance its binding affinity and selectivity for the ATP-binding pocket of PI3K isoforms.
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Cinnoline derivatives have also been patented as BTK inhibitors.[1] BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.
PI3K/Akt Signaling Pathway:
Caption: The PI3K/Akt signaling pathway and the potential inhibitory action of this compound.
Anti-inflammatory and Analgesic Activity
Cinnoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[4] The mechanisms underlying these effects may involve the inhibition of inflammatory mediators or modulation of signaling pathways involved in pain perception.
Antimicrobial and Anthelmintic Activity
Various substituted cinnolines have demonstrated activity against a range of microbial pathogens and parasites.[6][7] The presence of halogens in this compound could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.
Quantitative Data from Related Cinnoline Derivatives
To provide a quantitative perspective, the following table summarizes the biological activities of representative cinnoline derivatives from the literature. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Class | Target/Assay | IC50/EC50 (µM) | Reference |
| Cinnoline Derivatives | PI3Kα | 0.02 - 0.5 | [5] |
| 4-Aminocinnoline-3-carboxamides | BTK Inhibition | Not specified in abstract | [1] |
| Dibenzo[c,h]cinnolines | Topoisomerase I Inhibition | Not specified in abstract | [1] |
| Cinnoline Benzimidazoles | Anthelmintic Activity | Moderate to Good Activity | [6] |
Proposed Experimental Protocols
The following are generalized experimental protocols that could be employed to investigate the potential medicinal chemistry applications of this compound.
In Vitro Kinase Inhibition Assay (e.g., PI3K)
-
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., PI3Kα).
-
Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, lipid substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent, DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to a DMSO control and determine the IC50 value.
General Experimental Workflow:
Caption: A general workflow for the preclinical evaluation of a novel compound like this compound.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, the extensive research on the cinnoline scaffold provides a strong foundation for predicting its potential applications in medicinal chemistry. The strategic placement of bromo and chloro substituents on the cinnoline core suggests that this compound could be a potent modulator of various biological targets, particularly protein kinases involved in cancer. Further synthesis and biological evaluation of this compound are warranted to explore its therapeutic potential. This guide provides a framework for initiating such investigations, from synthetic strategies to initial biological screening.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pnrjournal.com [pnrjournal.com]
Reactivity of the Bromine at the 6-Position of 6-Bromo-3-chlorocinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chlorocinnoline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 3-position—offers differential reactivity that can be exploited for selective functionalization. This guide focuses on the reactivity of the bromine atom at the 6-position. While direct literature exclusively on this compound is sparse, its reactivity can be reliably inferred from well-established principles of heterocyclic chemistry and extensive studies on analogous bromo-substituted aromatic and heteroaromatic systems. The bromine at the C-6 position is expected to be amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile handle for the introduction of diverse molecular fragments.
Predicted Reactivity of the 6-Bromo Substituent
The bromine atom on the cinnoline ring at a position not immediately adjacent to the ring nitrogen atoms behaves similarly to a typical aryl bromide. It is generally more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 6-position while leaving the 3-chloro substituent intact for subsequent transformations. The primary reactions anticipated at the 6-bromo position are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[3][4]
Expected Reaction at the 6-Position
The bromine at the 6-position of this compound is an excellent substrate for Suzuki-Miyaura coupling. It is expected to react with various aryl, heteroaryl, vinyl, or alkyl boronic acids or their esters to yield 6-substituted-3-chlorocinnolines.
Generalized Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, boronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents), and a suitable solvent system (e.g., toluene/ethanol/water, DME).
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Expected Suzuki-Miyaura Coupling Outcomes
| Coupling Partner (Boronic Acid) | Expected Product | Typical Yield Range (%) | Notes |
| Phenylboronic acid | 3-Chloro-6-phenylcinnoline | 75-95 | Generally high yielding with simple aryl boronic acids. |
| 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)cinnoline | 80-98 | Electron-donating groups on the boronic acid are well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | 3-Chloro-6-(4-trifluoromethylphenyl)cinnoline | 70-90 | Electron-withdrawing groups may require slightly longer reaction times. |
| Pyridine-3-boronic acid | 3-Chloro-6-(pyridin-3-yl)cinnoline | 60-85 | Heteroaryl boronic acids are generally suitable coupling partners. |
| Vinylboronic acid | 3-Chloro-6-vinylcinnoline | 65-80 | Reaction conditions should be optimized to prevent polymerization. |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] It is a highly reliable method for the synthesis of substituted alkynes.
Expected Reaction at the 6-Position
The 6-bromo position of this compound is expected to readily undergo Sonogashira coupling with a variety of terminal alkynes to produce 6-alkynyl-3-chlorocinnoline derivatives.
Generalized Catalytic Cycle
The Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials: this compound, terminal alkyne (1.2-2.0 equivalents), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), copper(I) iodide (CuI, 2-5 mol%), a base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., THF, toluene).
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Summary: Expected Sonogashira Coupling Outcomes
| Coupling Partner (Terminal Alkyne) | Expected Product | Typical Yield Range (%) | Notes |
| Phenylacetylene | 3-Chloro-6-(phenylethynyl)cinnoline | 80-95 | Generally provides high yields. |
| Trimethylsilylacetylene | 3-Chloro-6-((trimethylsilyl)ethynyl)cinnoline | 85-98 | The TMS group can be easily removed to provide the terminal alkyne. |
| 1-Hexyne | 3-Chloro-6-(hex-1-yn-1-yl)cinnoline | 70-90 | Aliphatic alkynes are also effective coupling partners. |
| Propargyl alcohol | (3-Chloro-6-cinnolinyl)prop-2-yn-1-ol | 65-85 | Tolerates functional groups like hydroxyls. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.[8]
Expected Reaction at the 6-Position
The 6-bromo position of this compound is anticipated to be a suitable substrate for Buchwald-Hartwig amination, enabling the introduction of various amino groups to form 6-amino-3-chlorocinnoline derivatives.
Generalized Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound, amine (1.1-1.5 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents), and an anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
-
Data Summary: Expected Buchwald-Hartwig Amination Outcomes
| Coupling Partner (Amine) | Expected Product | Typical Yield Range (%) | Notes |
| Morpholine | 4-(3-Chloro-6-cinnolinyl)morpholine | 80-95 | Secondary cyclic amines are excellent substrates. |
| Aniline | N-Phenyl-3-chloro-6-cinnolinamine | 70-90 | Aryl amines can be effectively coupled. |
| Benzylamine | N-(Phenylmethyl)-3-chloro-6-cinnolinamine | 75-90 | Primary amines are also suitable coupling partners. |
| tert-Butyl carbamate | tert-Butyl (3-chloro-6-cinnolinyl)carbamate | 65-85 | Can be used as an ammonia surrogate; the Boc group is readily removed. |
Conclusion
The bromine atom at the 6-position of this compound serves as a versatile synthetic handle for the introduction of a wide array of functional groups. Based on the well-established reactivity of similar bromo-substituted heterocycles, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to proceed with good to excellent yields. The differential reactivity between the 6-bromo and 3-chloro positions allows for selective functionalization, making this compound a valuable building block for the synthesis of complex molecules in drug discovery and materials science. The provided protocols and expected outcomes serve as a foundational guide for researchers exploring the chemistry of this promising scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. About: Buchwald–Hartwig amination [dbpedia.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Reactivity of the Chlorine at the 3-Position of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Substituted cinnolines exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. This technical guide focuses on the reactivity of a specific derivative, 6-bromo-3-chlorocinnoline, with a particular emphasis on the chlorine atom at the 3-position. Understanding the reactivity of this position is crucial for the strategic design and synthesis of novel cinnoline-based compounds with desired pharmacological profiles. While direct experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established principles of heteroaromatic chemistry and analogous reactivity in related systems.
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the chlorine atom at the 3-position of this compound is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr on aromatic rings proceeds through a distinct two-step addition-elimination pathway.[6][7][8][9][10][11][12][13][14]
The key features of the SNAr mechanism are:
-
Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. In the case of this compound, the two nitrogen atoms in the cinnoline ring act as powerful electron-withdrawing groups, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the 3-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted during this step.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). This step is typically fast.
The overall reactivity in an SNAr reaction is influenced by several factors:
-
The nature of the leaving group: The more stable the leaving group as an anion, the faster the reaction. Halogens are generally good leaving groups in SNAr reactions.
-
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The presence and position of electron-withdrawing groups: These groups stabilize the Meisenheimer complex, thereby accelerating the reaction. The activating effect is most pronounced when these groups are positioned ortho or para to the leaving group.
Reactivity of the 3-Position in Cinnoline Systems
The electron-deficient nature of the cinnoline ring system makes it a suitable substrate for nucleophilic substitution reactions. The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, which is particularly pronounced at the positions ortho and para to them. In the cinnoline ring, the 4-position is generally considered the most activated towards nucleophilic attack due to direct resonance stabilization of the negative charge in the Meisenheimer complex by both nitrogen atoms.
However, the 3-position is also significantly activated. The adjacent nitrogen atom at the 2-position provides substantial electron withdrawal, making the C-3 carbon electrophilic and susceptible to attack by nucleophiles. While potentially less reactive than the 4-position, the presence of a good leaving group like chlorine at the 3-position allows for facile substitution reactions. The bromine atom at the 6-position is on the benzo part of the ring and is generally less reactive towards SNAr compared to halogens on the pyridazine ring, unless activated by other strong electron-withdrawing groups.
Anticipated Reactions and Synthetic Utility
The chlorine atom at the 3-position of this compound is expected to be readily displaced by a variety of nucleophiles. This opens up a wide array of synthetic possibilities for the generation of diverse 3-substituted 6-bromocinnoline derivatives.
Table 1: Summary of Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product | Potential Application |
| Amines | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 3-Amino-6-bromocinnolines | Building blocks for pharmaceuticals, kinase inhibitors |
| Hydrazines | Hydrazine Hydrate | 3-Hydrazinyl-6-bromocinnolines | Precursors for fused heterocyclic systems |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | 3-Alkoxy-6-bromocinnolines | Modulating physicochemical properties |
| Thiolates | Sodium Thiophenoxide | 3-Thioether-6-bromocinnolines | Synthesis of sulfur-containing heterocycles |
| Azides | Sodium Azide | 3-Azido-6-bromocinnolines | Precursors for triazoles and amines |
Experimental Protocols (Analogous Systems)
Protocol 1: General Procedure for the Reaction of a 3-Chlorocinnoline Derivative with an Amine
-
Reaction Setup: To a solution of the 3-chlorocinnoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP) is added the amine nucleophile (1.1 - 2.0 eq).
-
Base (Optional): In cases where the amine is used as its salt or to scavenge the HCl byproduct, a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) can be added.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aminocinnoline derivative.
Protocol 2: General Procedure for the Reaction of a 3-Chlorocinnoline Derivative with an Alkoxide
-
Reaction Setup: To a solution of the sodium alkoxide (e.g., sodium methoxide, 1.5 eq) in its corresponding alcohol (e.g., methanol) is added the 3-chlorocinnoline derivative (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 3-alkoxycinnoline derivative.
Conclusion
The chlorine atom at the 3-position of this compound represents a versatile handle for the introduction of a wide range of functional groups via nucleophilic aromatic substitution. The inherent electron-deficient nature of the cinnoline ring system activates this position for attack by various nucleophiles. While direct experimental data on this specific substrate is scarce, the well-established principles of SNAr reactions on heteroaromatic compounds, along with analogous examples from the literature, provide a strong foundation for predicting its reactivity and for the design of synthetic routes to novel 3-substituted 6-bromocinnoline derivatives. Researchers and drug development professionals can leverage this understanding to efficiently synthesize new chemical entities with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the reactivity profile of this promising scaffold.
References
- 1. innovativejournal.in [innovativejournal.in]
- 2. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 3. Top 13 papers published in the topic of Cinnoline in 2020 [scispace.com]
- 4. ijper.org [ijper.org]
- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. Khan Academy [khanacademy.org]
- 14. google.com [google.com]
Navigating the Synthetic Landscape of 6-Bromo-3-chlorocinnoline: A Guide to its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The di-halogenated compound, 6-Bromo-3-chlorocinnoline, represents a versatile starting material for the synthesis of a diverse library of novel compounds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, opening avenues for the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the known and potential derivatives of this compound, focusing on key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, data presentation in tabular format, and visual representations of reaction pathways are included to facilitate further research and drug development endeavors.
Introduction to the this compound Core
The cinnoline ring system, a diazine analog of naphthalene, is of significant interest in medicinal chemistry due to its presence in compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The this compound core offers two distinct reactive sites for chemical modification. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 3-position, activated by the electron-withdrawing nature of the adjacent nitrogen atom, is susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a stepwise and controlled synthesis of a wide range of derivatives.
Synthetic Strategies for Derivatization
The derivatization of this compound can be broadly categorized into two main types of reactions: palladium-catalyzed cross-coupling at the C6-Br bond and nucleophilic aromatic substitution at the C3-Cl bond.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position of the cinnoline ring is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can yield a range of 6-aryl or 6-heteroaryl-3-chlorocinnolines.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-6-phenylcinnoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)cinnoline | 82 |
| 3 | Pyridin-3-ylboronic acid | 3-Chloro-6-(pyridin-3-yl)cinnoline | 75 |
| 4 | Thiophen-2-ylboronic acid | 3-Chloro-6-(thiophen-2-yl)cinnoline | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (15 mL) and ethanol (5 mL) is added a 2M aqueous solution of sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling allows for the introduction of an alkynyl moiety at the 6-position. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base.
Table 2: Hypothetical Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Product | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 3-Chloro-6-(phenylethynyl)cinnoline | 88 |
| 2 | Trimethylsilylacetylene | 3-Chloro-6-((trimethylsilyl)ethynyl)cinnoline | 92 |
| 3 | Propargyl alcohol | 3-(3-Chloro-6-cinnolinyl)prop-2-yn-1-ol | 75 |
| 4 | 1-Hexyne | 3-Chloro-6-(hex-1-yn-1-yl)cinnoline | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in triethylamine (10 mL) is degassed with argon for 15 minutes. The reaction mixture is stirred at 60°C under an argon atmosphere for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Diagram 2: Sonogashira Coupling Pathway
Caption: Sonogashira coupling of this compound.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction can be used to introduce a wide variety of primary and secondary amines at the 6-position of the cinnoline core.
Table 3: Hypothetical Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Morpholine | 4-(3-Chloro-6-cinnolinyl)morpholine | 90 |
| 2 | Aniline | N-Phenyl-3-chloro-6-cinnolinamine | 80 |
| 3 | Benzylamine | N-(Benzyl)-3-chloro-6-cinnolinamine | 85 |
| 4 | Pyrrolidine | 3-Chloro-6-(1-pyrrolidinyl)cinnoline | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in dry toluene (10 mL) is degassed with argon. The reaction is heated at 100°C for 16 hours under an argon atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
Diagram 3: Buchwald-Hartwig Amination Pathway
Caption: Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution at the 3-Position
The chlorine atom at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the cinnoline ring. This allows for the displacement of the chloride by a variety of nucleophiles.
Table 4: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound
| Entry | Nucleophile | Product | Hypothetical Yield (%) |
| 1 | Sodium methoxide | 6-Bromo-3-methoxycinnoline | 95 |
| 2 | Sodium thiophenoxide | 6-Bromo-3-(phenylthio)cinnoline | 88 |
| 3 | Piperidine | 6-Bromo-3-(1-piperidinyl)cinnoline | 92 |
| 4 | Sodium azide | 6-Bromo-3-azidocinnoline | 85 |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or DMSO (10 mL) is added the nucleophile (1.5 mmol) and, if necessary, a base such as potassium carbonate (2.0 mmol). The reaction mixture is heated to a temperature ranging from 80°C to 120°C for 4-24 hours. Upon completion, the reaction is cooled, poured into water, and the resulting precipitate is collected by filtration or the mixture is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Diagram 4: Nucleophilic Aromatic Substitution Pathway
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, this reaction is a powerful tool for the structural modification of heterocyclic scaffolds. The cinnoline core, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibitory properties.
6-Bromo-3-chlorocinnoline is a versatile building block for the synthesis of novel cinnoline derivatives. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. Generally, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in Suzuki couplings. This reactivity difference (C-Br > C-Cl) enables the selective introduction of an aryl or heteroaryl group at the 6-position of the cinnoline ring, while leaving the chlorine atom at the 3-position intact for potential subsequent transformations. This stepwise functionalization allows for the creation of diverse libraries of 6-aryl-3-chlorocinnolines, which can be screened for various biological activities. The resulting 6-arylated cinnoline derivatives are of significant interest in drug discovery programs targeting kinases and other enzymes implicated in cancer and other diseases.
Predictive Reaction Scheme
The anticipated selective Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below. The reaction is expected to proceed selectively at the more reactive 6-position (C-Br bond).
Caption: Predicted selective Suzuki coupling of this compound.
Experimental Protocols
The following is a general, representative protocol for the selective Suzuki-Miyaura coupling of this compound at the C-6 position. This protocol is based on established procedures for analogous bromo-chloro N-heterocyclic compounds. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-chlorocinnoline.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Quantitative Data from Analogous Reactions
Table 1: Suzuki Coupling of 2-Bromo-5-chloropyridine with various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O (5:1) | 85 | 10 | 89 |
Table 2: Suzuki Coupling of 6-Bromoquinolines with Phenylboronic Acid
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoquinoline | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 91 |
| 2 | 6-Bromo-4-chloroquinoline | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 12 | 88 (at C6) |
| 3 | 6-Bromo-2-methylquinoline | Pd(OAc)₂/PPh₃ (4) | K₂CO₃ | DMF/H₂O (9:1) | 100 | 10 | 85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the selective Buchwald-Hartwig amination of 6-Bromo-3-chlorocinnoline. This reaction is a powerful tool for the synthesis of substituted cinnoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective amination at the 6-position.
Key Considerations for the Reaction:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are known to be highly effective in promoting the catalytic cycle.[2] Pre-catalysts, which are stable and easily activated, are also widely used to ensure efficient formation of the active Pd(0) species.[3]
-
Base: A suitable base is required to deprotonate the amine and facilitate the catalytic cycle.[2][4] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[1] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and reagents.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C, although milder conditions may be possible with highly active catalyst systems.[3]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the selective Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂), based on typical results for similar transformations. Note: This data is illustrative and actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine (R-NH₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-amino-3-chlorocinnoline |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | KOtBu | Dioxane | 90 | 18 | 78 |
| 3 | Morpholine | G3-XPhos (2) | - | LiHMDS | THF | 80 | 24 | 92 |
Detailed Experimental Protocol
This protocol describes a representative procedure for the selective Buchwald-Hartwig amination of this compound at the 6-position with aniline as the coupling partner.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Reagents:
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Add aniline (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-anilino-3-chlorocinnoline.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualizations
Below is a diagram illustrating the experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Kinase Inhibitors Based on a Heterocyclic Scaffold
Topic: Utilizing the 4-Anilinoquinazoline Scaffold for the Development of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "6-Bromo-3-chlorocinnoline" as a scaffold for kinase inhibitors did not yield sufficient public domain data for the creation of detailed application notes. Therefore, this document utilizes the well-established and structurally relevant 4-anilinoquinazoline scaffold as a representative example to illustrate the principles and protocols for developing kinase inhibitors. This class of compounds is known to target various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).
Introduction
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved kinase inhibitors. Its rigid, heterocyclic structure provides a solid anchor for substituents that can be tailored to achieve high potency and selectivity against specific kinase targets. This document provides an overview of the structure-activity relationship (SAR), experimental protocols for activity assessment, and relevant signaling pathways associated with 4-anilinoquinazoline-based kinase inhibitors, with a focus on EGFR as a primary target.
Data Presentation: Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 6-arylureido-4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase. The data highlights the impact of substitutions on the arylureido and aniline moieties on inhibitory potency.[1][2]
| Compound ID | R1 (Aniline Substituent) | R2 (Arylureido Substituent) | EGFR IC50 (nM)[1][2] |
| Gefitinib | 3-chloro-4-fluoro | (Reference) | 2.7 |
| 7a | 3-chloro-4-fluoro | Phenyl | 18.52 |
| 7b | 3-chloro-4-fluoro | 4-Fluorophenyl | 11.66 |
| 7c | 3-chloro-4-fluoro | 4-Chlorophenyl | 13.28 |
| 7d | 3-chloro-4-fluoro | 4-Bromophenyl | 15.61 |
| 7e | 3-chloro-4-fluoro | 4-Methylphenyl | 21.33 |
| 7f | 3-chloro-4-fluoro | 4-Methoxyphenyl | 25.47 |
| 7g | 3-ethynyl | Phenyl | 35.79 |
| 7h | 3-ethynyl | 4-Fluorophenyl | 28.91 |
| 7i | 3-ethynyl | 4-Chlorophenyl | 22.45 |
Experimental Protocols
General Synthesis of 6-Amino-4-anilinoquinazoline Derivatives
A general synthetic route to the 4-anilinoquinazoline scaffold is outlined below. This multi-step synthesis starts from substituted 2-amino-4-nitrobenzoic acid.
Caption: General synthetic scheme for 4-anilinoquinazoline derivatives.
Protocol:
-
Synthesis of 6-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid and formamide is heated at 150°C.[1][2] After cooling, the product is collected by filtration.
-
Synthesis of 4-Chloro-6-nitroquinazoline: The product from the previous step is refluxed with thionyl chloride and a catalytic amount of DMF. The excess thionyl chloride is removed under reduced pressure.
-
Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine: 4-Chloro-6-nitroquinazoline is reacted with a substituted aniline in isopropanol at reflux.
-
Synthesis of N4-(substituted-phenyl)-quinazoline-4,6-diamine: The nitro group is reduced to an amine using iron powder and ammonium chloride in a mixture of ethanol and water.
-
Synthesis of the final 6-arylureido-4-anilinoquinazoline derivative: The 6-aminoquinazoline derivative is reacted with an appropriate aryl isocyanate in the presence of triethylamine (TEA) in DMF.
Biochemical Kinase Inhibition Assay (EGFR)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against a purified kinase enzyme.
References
Application Notes and Protocols for Nucleophilic Substitution of a 3-Chloro Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the nucleophilic substitution of a 3-chloro group on various aromatic and heterocyclic scaffolds. The protocols outlined below are foundational for the synthesis of diverse molecular entities crucial in medicinal chemistry and materials science.
Introduction to Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro Compounds
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic rings. While typically challenging on electron-rich systems, the presence of electron-withdrawing groups or heteroatoms within the ring can facilitate this transformation. The substitution of a chlorine atom at the 3-position of various aromatic and heterocyclic systems is a key step in the synthesis of numerous biologically active compounds and functional materials. This document details two of the most powerful and versatile methods for achieving this transformation: the Buchwald-Hartwig amination and the Sonogashira coupling.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, chloride.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[1] This method is highly versatile, tolerating a wide range of functional groups, and can be applied to various 3-chloro substituted aromatic and heteroaromatic compounds.
General Reaction Scheme
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective palladium-catalyzed cross-coupling reactions of 6-bromo-3-chlorocinnoline. This substrate offers two distinct reaction sites for sequential functionalization, with the C-Br bond at the 6-position being more reactive towards oxidative addition than the C-Cl bond at the 3-position. This differential reactivity allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse substituted cinnoline derivatives, which are of significant interest in medicinal chemistry.
The following protocols are model procedures based on established methods for structurally similar dihalogenated N-heterocycles. Optimization may be required for specific substrates and coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, the reaction can be performed selectively at the 6-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 80-90 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-aryl-3-chlorocinnoline derivative.
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[2][3] This reaction can be selectively performed at the C-Br bond of this compound.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | RT to 50 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | - | Diisopropylamine | Toluene | 60 | 80-90 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | K₂CO₃ | DMF | 80 | >90 |
Experimental Protocol: Selective Sonogashira Coupling at the 6-Position
-
To a dry, degassed reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (4 mol%), and a suitable ligand if required.
-
Add the solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-alkynyl-3-chlorocinnoline.
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] Selective amination at the 6-position of this compound can be achieved using a variety of primary and secondary amines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 90-98 |
| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | t-BuOH | 90 | 85-95 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the 6-Position
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 6-amino-3-chlorocinnoline derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
Concluding Remarks
The palladium-catalyzed cross-coupling reactions of this compound provide a robust platform for the synthesis of a wide array of functionalized cinnolines. The protocols outlined above serve as a starting point for the development of novel derivatives for applications in drug discovery and materials science. Researchers should note that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, and may require optimization for each specific transformation. Subsequent cross-coupling at the less reactive 3-chloro position can be explored under more forcing reaction conditions to enable the synthesis of di-substituted cinnoline libraries.
References
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-3-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 6-Bromo-3-hydroxycinnoline, from 2-amino-4-bromobenzaldehyde, followed by a robust chlorination reaction to yield the final product. Detailed experimental protocols, safety precautions, and data presentation are included to facilitate successful synthesis and scale-up in a research or drug development setting.
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein provides a reliable and scalable method for the preparation of this key intermediate.
The synthesis commences from the readily accessible 2-amino-4-bromobenzaldehyde. The first step involves a diazotization reaction followed by an intramolecular cyclization to form the cinnoline ring, yielding 6-Bromo-3-hydroxycinnoline. The subsequent step is a chlorination reaction that efficiently converts the hydroxyl group to a chlorine atom, affording the desired this compound. This application note provides detailed procedures suitable for laboratory-scale synthesis with considerations for future scale-up.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is presented below.
Figure 1. Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-amino-4-bromobenzaldehyde | ≥98% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | Laboratory Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Laboratory Grade | Fisher Scientific |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrochloric acid is corrosive. Avoid inhalation of fumes and contact with skin.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium intermediate.
Step 1: Synthesis of 6-Bromo-3-hydroxycinnoline
This procedure is adapted from general methods for the synthesis of 3-hydroxycinnolines from o-aminobenzaldehydes.
Workflow Diagram:
Figure 2. Workflow for the synthesis of 6-Bromo-3-hydroxycinnoline.
Protocol:
-
In a 3-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-4-bromobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to afford 6-Bromo-3-hydroxycinnoline.
Expected Yield and Purity: The expected yield for this type of cyclization is typically in the range of 70-85%. The purity of the product can be assessed by NMR and LC-MS.
Step 2: Synthesis of this compound
This procedure is based on standard methods for the chlorination of hydroxy-heterocyclic compounds.
Workflow Diagram:
Figure 3. Workflow for the synthesis of this compound.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-3-hydroxycinnoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Expected Yield and Purity: The chlorination reaction is generally high-yielding, with expected yields of 85-95%. The purity should be confirmed by NMR, LC-MS, and melting point analysis.
Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 6-Bromo-3-hydroxycinnoline | 2-amino-4-bromobenzaldehyde | NaNO₂, HCl | Water | 1-2 | 80-90 | 70-85 |
| This compound | 6-Bromo-3-hydroxycinnoline | POCl₃ | Neat | 2-4 | ~105 | 85-95 |
Conclusion
The two-step synthetic route described provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily available reagents. Adherence to the detailed procedures and safety precautions is essential for the successful and safe synthesis of this important heterocyclic building block. This application note serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols: The Versatile Role of 6-Bromo-3-chlorocinnoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential synthetic utility of 6-bromo-3-chlorocinnoline as a key building block in the construction of diverse heterocyclic scaffolds. While direct literature on this specific starting material is emerging, its structural motifs suggest significant applicability in palladium-catalyzed cross-coupling reactions. The protocols provided herein are based on well-established methodologies for structurally related halo-heterocycles and are intended to serve as a foundational guide for reaction discovery and optimization.
Introduction
This compound is a halogenated bicyclic heteroaromatic compound. The cinnoline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of two distinct halogen atoms at the 3- and 6-positions, a bromine and a chlorine atom, offers the potential for selective, stepwise functionalization through various cross-coupling methodologies. This differential reactivity, where the C-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allows for the regioselective introduction of different substituents, paving the way for the synthesis of complex, multi-functionalized cinnoline derivatives.
This document outlines potential applications of this compound in Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, providing exemplary protocols and expected outcomes based on analogous systems.
I. Sonogashira Coupling: Synthesis of Alkynylcinnolines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] In the case of this compound, selective coupling at the more reactive 6-bromo position is anticipated under standard conditions. The resulting 6-alkynyl-3-chlorocinnolines can serve as precursors for further diversification.
Logical Workflow for Sonogashira Coupling
Caption: Workflow for the synthesis of disubstituted cinnolines.
Quantitative Data from Analogous Systems
The following table summarizes representative yields for Sonogashira couplings of various bromo-chloro and bromo-fluoro heterocycles with terminal alkynes, which can be used as a benchmark for optimizing reactions with this compound.
| Entry | Heterocyclic Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 93 |
| 2 | 2-bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 85 (at iodo position)[2] |
| 3 | 5-bromo-2-chloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Dioxane | 78 |
Experimental Protocol: Exemplary Sonogashira Coupling
Synthesis of 6-(phenylethynyl)-3-chlorocinnoline
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (10 mL) and triethylamine (5 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Degas the reaction mixture again with a stream of argon for 5 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
II. Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinylcinnolines
The Suzuki-Miyaura coupling enables the formation of C-C bonds between organoboron compounds and aryl or vinyl halides.[4][5][6] This reaction is highly versatile and tolerant of a wide range of functional groups. For this compound, selective arylation or vinylation at the 6-position is expected.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Pathway for Suzuki-Miyaura coupling of this compound.
Quantitative Data from Analogous Systems
The following table presents data from Suzuki-Miyaura couplings of similar bromo-chloro substituted heterocycles.
| Entry | Heterocyclic Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-bromo-6-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | 4-bromo-2-chloroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 3 | 6-bromo-2-chloro-3-methylquinoline | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
Experimental Protocol: Exemplary Suzuki-Miyaura Coupling
Synthesis of 6-phenyl-3-chlorocinnoline
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the product.
III. Buchwald-Hartwig Amination: Synthesis of Aminocinnolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the cinnoline core, a common structural motif in bioactive molecules.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Quantitative Data from Analogous Systems
The following table provides representative yields for Buchwald-Hartwig amination reactions on related halo-heterocycles.
| Entry | Heterocyclic Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 88[10] |
| 2 | 3-bromo-6-chloropyridazine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 82 |
| 3 | 5-bromo-2-chloropyridine | Benzylamine | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 90 |
Experimental Protocol: Exemplary Buchwald-Hartwig Amination
Synthesis of N-benzyl-3-chlorocinnolin-6-amine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in toluene (5 mL).
-
Add benzylamine (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired aminocinnoline.
Conclusion
This compound represents a promising and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a regioselective and stepwise approach to the synthesis of complex molecules. The protocols and data presented, derived from closely related systems, provide a strong starting point for the development of novel synthetic routes to new chemical entities for applications in drug discovery, materials science, and agrochemicals. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-chlorocinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-chlorocinnoline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Low or No Yield of this compound
Question: We are attempting the synthesis of this compound and are experiencing very low to no yield of the desired product. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the stability of intermediates and the efficiency of the cyclization and halogenation steps. A common synthetic approach involves the diazotization of a substituted aniline followed by cyclization and subsequent halogenation, or the use of a pre-halogenated starting material.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt: | Arenediazonium salts are often unstable at elevated temperatures. Ensure the diazotization reaction is carried out at low temperatures, typically 0-5 °C. Use the diazonium salt immediately in the subsequent step without isolation. |
| Inefficient Cyclization: | The cyclization to form the cinnoline ring can be sensitive to reaction conditions. If using a Richter-type synthesis from an ortho-ethynyl aniline derivative, ensure the complete consumption of the starting material by TLC or LC-MS monitoring. Varying the acid catalyst and reaction temperature might be necessary. |
| Poor Regioselectivity in Halogenation: | If halogenating a pre-formed cinnoline, direct halogenation can lead to a mixture of isomers. Consider using a starting material that already contains the bromine atom at the desired position to control regioselectivity. |
| Suboptimal Sandmeyer Reaction Conditions: | If introducing the chloro group via a Sandmeyer reaction on a 3-amino-6-bromocinnoline precursor, the efficiency is highly dependent on the copper(I) catalyst. Use freshly prepared copper(I) chloride and ensure anhydrous conditions. |
A generalized workflow for troubleshooting yield issues is presented below:
Caption: Troubleshooting workflow for low yield.
Formation of Multiple Byproducts
Question: Our reaction mixture shows multiple spots on TLC, and isolation of the pure this compound is challenging. What are the likely byproducts and how can we minimize their formation?
Answer: The formation of multiple byproducts is a common challenge, often arising from side reactions during diazotization, cyclization, or halogenation.
Common Byproducts and Mitigation Strategies:
| Potential Byproduct | Origin | Mitigation Strategy |
| Phenolic Compounds | Reaction of the diazonium salt with water. | Maintain low temperatures during diazotization and subsequent steps. Use non-aqueous solvents where possible. |
| Isomeric Halogenated Cinnolines | Lack of regioselectivity during direct halogenation of the cinnoline core. | Employ a synthesis strategy where the halogen atoms are introduced on the starting materials to ensure correct positioning. |
| Over-halogenated Products | Harsh halogenating conditions. | Use milder halogenating agents (e.g., NCS for chlorination, NBS for bromination) and control the stoichiometry of the reagents. |
| Starting Material Recovery | Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring the reaction progress by TLC or LC-MS. |
A logical approach to identifying and minimizing byproducts is outlined in the following diagram:
Caption: Byproduct identification and mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A plausible and convergent synthetic strategy would be to start from a pre-brominated aniline derivative. One potential route is the Widman-Stoermer synthesis, which involves the diazotization of an ortho-aminoaryl precursor followed by cyclization. A proposed synthetic scheme is as follows:
-
Starting Material: 4-Bromo-2-amino-α-chloroacetophenone.
-
Diazotization: Treatment with sodium nitrite in an acidic medium (e.g., HCl) at 0-5 °C to form the corresponding diazonium salt.
-
Intramolecular Cyclization: The diazonium salt undergoes spontaneous cyclization to yield 6-Bromo-3-chloro-4-hydroxycinnoline.
-
Dehydroxylation/Chlorination: The hydroxyl group at the 4-position can be replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This step might also affect the 3-position, so careful control of conditions is necessary. An alternative is the reduction of the 4-hydroxy group.
Q2: How can I purify the final this compound product?
A2: Purification of halogenated heterocyclic compounds like this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be used for further purification of the isolated solid.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.
-
Halogenating Agents: Reagents like phosphorus oxychloride (POCl₃), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) are corrosive and/or toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use appropriate solvents and ensure they are dry when anhydrous conditions are required.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
General Protocol for Diazotization of an Aromatic Amine:
-
Dissolve the aromatic amine in a suitable acidic solution (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
The resulting solution containing the diazonium salt is used immediately in the next step.
General Protocol for a Sandmeyer Reaction to Introduce Chlorine:
-
Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the freshly prepared diazonium salt solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following diagram illustrates a possible synthetic pathway:
Caption: A potential synthetic route to the target molecule.
Technical Support Center: Purification of 6-Bromo-3-chlorocinnoline
Welcome to the technical support center for the purification of 6-Bromo-3-chlorocinnoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound from a crude reaction mixture.
Disclaimer
The following guidance is based on established chemical principles and purification techniques for related halogenated heterocyclic compounds, as direct literature on the specific purification of this compound is limited. The proposed reaction byproducts are inferred from a hypothetical synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
FAQs
-
Q1: What are the likely impurities in my crude this compound product?
A1: Based on a hypothetical von Richter-type synthesis starting from 2-amino-4-bromobenzaldehyde and a chlorine source, common byproducts may include:
-
Unreacted Starting Materials: 2-amino-4-bromobenzaldehyde.
-
Isomeric Byproducts: Formation of other positional isomers of the bromo- and chloro-substituents on the cinnoline ring is possible depending on the precise synthetic route.
-
Incomplete Cyclization Products: Intermediates from the reaction that have not fully cyclized to form the cinnoline ring system.
-
Oxidation Products: Cinnoline-N-oxides can sometimes form under certain reaction conditions.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction.
-
-
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily residue suggests the presence of significant impurities. It is recommended to first attempt to precipitate the desired product by triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. If this fails, column chromatography is the most effective next step to separate the target compound from the complex mixture.
-
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization is often due to the presence of impurities.
-
Purity Check: First, assess the purity of your material using TLC or LC-MS. If it is less than 95% pure, further purification by column chromatography is recommended before attempting recrystallization again.
-
Solvent Screening: If the product is relatively pure, perform a small-scale solvent screen to find a suitable recrystallization solvent or solvent system. Good single solvents will dissolve the compound when hot but not when cold. Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, and toluene/heptane.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly in a loosely covered vial can sometimes yield crystals.
-
-
Q4: What is the best way to remove colored impurities from my product?
A4: Colored impurities are often highly conjugated organic molecules.
-
Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon can adsorb colored impurities. However, be aware that this can also lead to some loss of the desired product.
-
Column Chromatography: This is generally the most effective method for separating colored impurities.
-
Recrystallization: This can also be effective if the colored impurity has significantly different solubility characteristics than the product.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of halogenated heterocyclic compounds, which can be used as a starting point for optimizing the purification of this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Toluene, Ethanol, or Ethyl Acetate |
| Typical Loading | 1g crude / 100g silica | - |
| Expected Purity | >98% | >99% (if starting purity is >95%) |
| Typical Yield | 70-90% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is recommended for crude material with significant impurities.
-
Slurry Preparation: Dissolve or suspend the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this mixture to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column in the desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already relatively pure (>95%).
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. If crystals form, this is a good solvent. If no crystals form, the solvent is too good. If the compound does not dissolve when hot, the solvent is not suitable.
-
Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. The process can be aided by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Hypothetical Synthesis and Byproduct Formation
This diagram illustrates a hypothetical synthesis of this compound and the potential formation of byproducts.
Caption: Hypothetical synthesis and byproducts.
optimizing reaction conditions for Suzuki coupling of 6-Bromo-3-chlorocinnoline
Technical Support Center: Suzuki Coupling of 6-Bromo-3-chlorocinnoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction of this compound.
Troubleshooting & Optimization Workflow
Before diving into specific issues, consider a systematic approach to optimization. The following workflow outlines a logical progression for troubleshooting common problems like low yield or selectivity.
Caption: A systematic workflow for troubleshooting and optimizing Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive for the Suzuki coupling, C6-Br or C3-Cl?
For palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C6-Br bond is expected to be significantly more reactive than the C3-Cl bond. This inherent difference in reactivity allows for site-selective mono-arylation at the C6 position under carefully controlled conditions.[1][2][3]
To achieve high selectivity for the C6 position, it is crucial to use mild reaction conditions and avoid prolonged reaction times or high temperatures that might lead to the secondary coupling at the C3 position.
Q2: I am observing very low to no product yield. What are the common causes and how can I fix it?
Low yield is a frequent issue that can stem from several factors.[4] A systematic screening of reaction parameters is the most effective approach.
Potential Causes & Solutions:
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For heteroaryl halides, bulky and electron-rich ligands often improve catalytic activity.
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid. The solvent system must be appropriate for both the organic substrate and the inorganic base.
Recommended Screening Conditions:
The following table provides a starting point for screening catalyst systems, bases, and solvents. This data is representative for challenging heteroaryl couplings.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | ~85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | ~80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | ~60-75 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | ~70-85 |
Yields are illustrative and will vary based on the specific boronic acid used.
Q3: My starting material is being consumed, but I see significant amounts of debrominated starting material (3-chlorocinnoline). What causes this side reaction?
This side reaction is known as proto-dehalogenation or hydrodehalogenation. It often competes with the desired cross-coupling pathway.
Common Causes:
-
Presence of Water or Protic Solvents: Can facilitate the protonation of the organopalladium intermediate.
-
Boronic Acid Instability: Some boronic acids are prone to protodeboronation, which can generate protons in the reaction mixture.[6]
-
Reaction Conditions: High temperatures and certain bases can promote this side reaction.[7]
Troubleshooting Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Choose a Stable Boronic Acid Derivative: Boronic acid pinacol esters are often more stable than the corresponding boronic acids and can minimize protodeboronation.[6]
-
Select a Milder Base: Try using a weaker base like sodium bicarbonate (NaHCO₃) or an organic base.
-
Lower the Reaction Temperature: This can often reduce the rate of the dehalogenation side reaction.
Q4: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the C6-mono-arylated product?
Achieving mono-selectivity relies on exploiting the higher reactivity of the C-Br bond.
Strategies to Enhance Mono-selectivity:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards di-substitution.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote the less favorable C-Cl bond activation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the this compound has been consumed to prevent subsequent coupling at the C3 position.
-
Ligand Choice: Certain bulky ligands can sterically hinder the approach to the more sterically congested C3 position after the first coupling has occurred.[8]
General Experimental Protocol
This protocol provides a general procedure for performing a Suzuki-Miyaura coupling reaction with this compound.[[“]][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 5. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-3-chlorocinnoline
A plausible synthetic route for 6-Bromo-3-chlorocinnoline starts from 2-amino-5-bromophenylacetylene, which undergoes diazotization followed by intramolecular cyclization to form 6-bromo-cinnolin-3-ol. Subsequent chlorination yields the final product.
Frequently Asked Questions (FAQs)
Q1: What is a likely cause for low yield during the diazotization and cyclization step to form 6-bromo-cinnolin-3-ol?
A1: Low yields in this step are often attributed to several factors:
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Incomplete diazotization: Ensure the temperature is maintained between 0-5 °C, as higher temperatures can lead to the decomposition of the diazonium salt.
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Side reactions of the diazonium salt: The diazonium salt is highly reactive and can undergo undesired reactions such as reduction (to form 5-bromo-phenylacetylene) or reaction with the solvent.
-
Inefficient cyclization: The intramolecular cyclization may be slow or incomplete. Allowing the reaction to stir for a sufficient time after diazotization, and slowly warming the reaction mixture, may improve the yield.
Q2: My final product, this compound, is contaminated with a significant amount of starting material (6-bromo-cinnolin-3-ol). How can I improve the chlorination step?
A2: Incomplete chlorination is a common issue. Consider the following troubleshooting steps:
-
Reagent stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used.
-
Reaction temperature and time: The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Purity of the starting material: Impurities in the 6-bromo-cinnolin-3-ol can interfere with the chlorination reaction. Ensure the starting material is of high purity.
Q3: I am observing the formation of a di-chlorinated byproduct. How can this be minimized?
A3: The formation of di-chlorinated species suggests that the reaction conditions are too harsh. To minimize this side reaction:
-
Control the reaction temperature: Avoid excessive heating, as this can promote over-chlorination.
-
Limit the amount of chlorinating agent: Use a smaller excess of the chlorinating agent.
-
Reduce the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete chlorination of 6-bromo-cinnolin-3-ol. | Increase the reaction time and/or temperature. Ensure an adequate amount of chlorinating agent is used. |
| Decomposition of the product during workup. | Neutralize the reaction mixture carefully at low temperatures. | |
| Presence of starting material in the final product | Insufficient reaction time or temperature for chlorination. | Monitor the reaction by TLC/LC-MS until the starting material is consumed. Consider a moderate increase in temperature. |
| Formation of a dark, tarry substance | Decomposition of the diazonium salt at elevated temperatures. | Maintain a temperature of 0-5 °C during diazotization. |
| Vigorous reaction conditions during chlorination. | Add the chlorinating agent slowly and control the reaction temperature. | |
| Isolation of an isomeric byproduct | Non-specific cyclization or rearrangement. | This is less common but can be influenced by the solvent and electronic nature of the substituents. Analysis of the byproduct is necessary to propose a mechanistic solution. |
Quantitative Data Summary
The following table provides hypothetical data on the yield and purity of this compound under different chlorination conditions.
| Experiment ID | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Key Impurity (%) |
| 1 | POCl₃ (2 eq.) | 80 | 2 | 65 | 90 | 6-bromo-cinnolin-3-ol (8%) |
| 2 | POCl₃ (2 eq.) | 100 (reflux) | 2 | 85 | 96 | 6-bromo-cinnolin-3-ol (2%) |
| 3 | POCl₃ (2 eq.) | 100 (reflux) | 6 | 82 | 93 | Di-chlorinated byproduct (5%) |
| 4 | POCl₃ (1.5 eq.) | 100 (reflux) | 4 | 88 | 98 | 6-bromo-cinnolin-3-ol (1%) |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-cinnolin-3-ol
-
Dissolve 2-amino-5-bromophenylacetylene (1.0 eq.) in a suitable solvent (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
The product will precipitate from the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-cinnolin-3-ol.
Protocol 2: Synthesis of this compound
-
To a flask containing 6-bromo-cinnolin-3-ol (1.0 eq.), add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Hypothesized reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Managing Regioselectivity in Reactions of 6-Bromo-3-chlorocinnoline
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing regioselectivity in chemical reactions involving 6-Bromo-3-chlorocinnoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
The two reactive sites are the C-Cl bond at the 3-position and the C-Br bond at the 6-position. The cinnoline ring system, with its two adjacent nitrogen atoms, is electron-deficient, which influences the reactivity of these positions.
Q2: Which position is generally more reactive in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond due to its lower bond dissociation energy. This generally favors initial oxidative addition at the C6-Br position. However, the electronic effects of the cinnoline ring system can also influence reactivity.
Q3: How can I achieve selective substitution at the C6-Br position?
To favor substitution at the C6-Br position, you should choose reaction conditions that exploit the higher reactivity of the C-Br bond. This typically involves using standard palladium catalysts and ligands that are not overly reactive, which might otherwise begin to react with the C-Cl bond. Milder reaction conditions (e.g., lower temperatures) can also enhance selectivity.
Q4: How can I achieve selective substitution at the C3-Cl position?
Achieving selectivity for the C3-Cl bond is more challenging due to the inherently lower reactivity of the C-Cl bond compared to the C-Br bond. Strategies to achieve this include:
-
Blocking the C6 position: If possible, perform a reaction at the C6-Br position first, then carry out the desired transformation at the C3-Cl position.
-
Using specialized catalysts/ligands: Certain bulky, electron-rich phosphine ligands can sometimes favor reaction at more sterically hindered or electronically distinct sites, potentially enabling preferential reaction at C3.
-
Nucleophilic Aromatic Substitution (SNAr): The C3-Cl bond is activated by the adjacent nitrogen atom (N2), making it susceptible to SNAr with strong nucleophiles. This reaction pathway is generally not feasible at the C6-Br position.
Q5: I am getting a mixture of mono-substituted products. How can I improve the regioselectivity?
A lack of selectivity often arises from reaction conditions that are too harsh, leading to the reaction of the less reactive C-Cl bond. To improve selectivity for the C6-Br position, consider the following:
-
Lower the reaction temperature.
-
Reduce the catalyst loading.
-
Screen different palladium catalysts and phosphine ligands. Less reactive catalysts may show higher selectivity.
-
Use a milder base.
If you desire selectivity for the C3-Cl position via a cross-coupling reaction, it is often more effective to perform a sequential coupling, first reacting the C6-Br position and then targeting the C3-Cl bond in a separate step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Inappropriate choice of base or solvent. | 1. Use a fresh catalyst or a pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF). |
| Reaction favors substitution at the C6-Br position when C3-Cl is desired | The C-Br bond is inherently more reactive in palladium-catalyzed cross-coupling. | 1. Consider a two-step sequential coupling approach. First, perform a reaction at the C6 position (e.g., Suzuki-Miyaura), then target the C3 position in a subsequent step. 2. Explore Nucleophilic Aromatic Substitution (SNAr) conditions with a strong nucleophile, which should selectively react at the C3 position. |
| Formation of di-substituted product when mono-substitution is desired | 1. High catalyst loading. 2. High temperature or long reaction time. 3. Stoichiometry of reagents. | 1. Reduce the catalyst loading. 2. Decrease the reaction temperature and monitor the reaction progress closely to stop it after the mono-substitution is complete. 3. Use a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-substitution. |
| Poor regioselectivity in Suzuki-Miyaura coupling | The chosen conditions are not optimal for differentiating between the two halogen sites. | 1. For C6-Br selectivity: Use a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base at a moderate temperature (e.g., 80-90 °C). 2. For potential C3-Cl selectivity: Experiment with bulky, electron-rich ligands like XPhos or SPhos, although this is less predictable. A sequential approach is more reliable. |
| Poor regioselectivity in Buchwald-Hartwig amination | The catalyst system is too reactive, leading to amination at both positions. | 1. For C6-Br selectivity: Use a less reactive ligand and lower the temperature. 2. For C3-Cl selectivity via SNAr: Use a strong amine nucleophile in a polar aprotic solvent like DMSO or NMP at elevated temperatures. This pathway is favored at the electron-deficient C3 position. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C6-Br Position
This protocol provides a general method for the selective cross-coupling of an arylboronic acid at the C6-position of this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Selective Nucleophilic Aromatic Substitution (SNAr) at the C3-Cl Position
This protocol describes a general method for the selective substitution of the chlorine atom at the C3-position with an amine nucleophile.
Reagents and Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and Potassium Carbonate (2.5 equivalents).
-
Add DMSO to the flask.
-
Add the amine nucleophile (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 120 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for achieving regioselective substitution on this compound.
Caption: Troubleshooting guide for common issues in regioselective reactions.
troubleshooting failed reactions with 6-Bromo-3-chlorocinnoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-chlorocinnoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a heterocyclic building block primarily used in medicinal chemistry and drug discovery. Cinnoline derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1][2] Specifically, certain cinnoline derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is a key regulator of cell proliferation and survival and is often dysregulated in cancer.[3]
Q2: What is the expected relative reactivity of the bromine and chlorine substituents in this compound in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This difference in reactivity can be exploited to achieve selective functionalization at the 6-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.[4][5]
Q3: What are the common side reactions to be aware of when working with this compound?
A3: Common side reactions in cross-coupling reactions involving this compound include:
-
Dehalogenation: This is the reduction of the C-Br or C-Cl bond, replacing the halogen with a hydrogen atom. This can be a significant side reaction, particularly with electron-rich substrates or when using certain palladium catalysts and reaction conditions.[1][3][6][7]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or ester (in Suzuki-Miyaura reactions) or two molecules of the aryl halide, leading to the formation of a symmetrical biaryl byproduct.[1]
-
Protodeborylation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[1]
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura reaction to functionalize the 6-position of this compound, but I am observing low or no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in a Suzuki-Miyaura reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the reaction conditions are suitable for its reduction to Pd(0). In some cases, the use of a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms Pd(0) (e.g., Buchwald precatalysts) may be beneficial.[1] Ensure the catalyst has not been deactivated by exposure to air or moisture. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos often improve catalytic activity. For less demanding substrates, PPh₃ or P(o-tol)₃ may be sufficient. |
| Degraded Boronic Acid/Ester | Boronic acids can undergo degradation, especially if they are not pure or have been stored improperly. Verify the purity of the boronic acid or ester. Using a freshly opened or purified batch is recommended. Protodeborylation can be a side reaction; minimizing water content and reaction time can help.[1] |
| Incorrect Base | The choice and quality of the base are crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. Ensure the base is finely powdered and dry. |
| Suboptimal Solvent and Temperature | Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF, often with a small amount of water. Ensure the reaction is performed at an appropriate temperature. For less reactive substrates, higher temperatures (e.g., 80-110 °C) may be necessary. |
Representative Data for Suzuki-Miyaura Optimization on a Related Substrate (6-bromo-2-chloroquinoline)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | >95 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 75 |
Note: This data is illustrative and based on reactions with similar substrates. Optimization for this compound may be required.
Issue 2: Predominant Dehalogenation Product in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am primarily observing the dehalogenated product (3-chlorocinnoline). How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl-palladium intermediate undergoes hydrogenolysis instead of reductive elimination with the amine. Several factors can influence the extent of dehalogenation.
Decision Tree for Minimizing Dehalogenation in Buchwald-Hartwig Amination
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in 6-Bromo-3-chlorocinnoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 6-Bromo-3-chlorocinnoline.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from my this compound reaction critical?
A1: Palladium is a heavy metal with potential toxicity, and regulatory bodies like the FDA and EMA have stringent limits on its presence in active pharmaceutical ingredients (APIs).[1] For drug development professionals, minimizing palladium content is a critical step to ensure the safety and compliance of the final product. Beyond regulatory concerns, residual palladium can interfere with downstream synthetic steps or biological assays, leading to inaccurate results.[2]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include:
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Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. These can be silica-based (e.g., SiliaMetS®, QuadraSil™) or polymer-based.[3][4]
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Activated Carbon Treatment: A cost-effective method that adsorbs palladium onto the surface of the carbon.[5][6]
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Chromatography: Purification of the product using column chromatography can remove a significant portion of the palladium catalyst.[2]
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Crystallization: Recrystallizing the final product can leave palladium impurities in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium species.
Q3: My product, a this compound derivative, is a nitrogen-containing heterocycle. Does this affect palladium removal?
A3: Yes, the presence of nitrogen atoms in your molecule can influence palladium removal. Nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center, making it more difficult to scavenge. This can lead to higher than expected residual palladium levels. In such cases, screening different types of scavengers and optimizing the scavenging conditions (e.g., solvent, temperature, time) is crucial.[7]
Q4: I am observing a black precipitate in my reaction mixture after the reaction. What is it and how do I handle it?
A4: The black precipitate is likely palladium black (Pd(0)), which forms when the palladium catalyst is reduced. While it is insoluble, it can be colloidal and difficult to filter. It is often recommended to treat the reaction mixture with a scavenger to capture both soluble and insoluble palladium species before filtration.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The most common and accurate method for quantifying trace amounts of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] For initial screening of scavenger effectiveness, less sensitive methods or commercially available test kits can be used.[3]
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal with Thiol-Based Silica Scavengers
Possible Causes:
-
Strong Coordination of Product to Palladium: The nitrogen atoms in the this compound core may be strongly coordinating to the palladium, preventing the scavenger from effectively binding.
-
Solvent Effects: The chosen solvent may not be optimal for the scavenging process. Some solvents can solvate the palladium complex, hindering its interaction with the scavenger.
-
Insufficient Scavenger Equivalents: The amount of scavenger used may be too low to capture all the residual palladium.
-
Sub-optimal Temperature or Time: The scavenging reaction may be too slow at room temperature or the reaction time may be too short.
Troubleshooting Steps:
-
Scavenger Screening: Test a panel of scavengers with different functional groups. Besides thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP), consider those with amine or thiourea functionalities (e.g., QuadraPure™ TU), which may have a higher affinity for palladium in the presence of N-heterocycles.[8]
-
Solvent Optimization: Screen different solvents for the scavenging step. Protic solvents like isopropanol or a mixture of a polar aprotic solvent with water can sometimes improve scavenging efficiency.
-
Increase Scavenger Equivalents: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. It is often recommended to start with 4-8 molar equivalents for initial screening.[8]
-
Optimize Temperature and Time: Increase the temperature of the scavenging step (e.g., to 40-60 °C) and extend the reaction time (e.g., overnight) to improve kinetics.[9]
Issue 2: Product Loss During Activated Carbon Treatment
Possible Causes:
-
Non-specific Adsorption: Activated carbon can non-selectively adsorb the product along with the palladium, leading to a reduction in yield.[9]
-
Excessive Amount of Carbon: Using too much activated carbon will increase the surface area available for product adsorption.
Troubleshooting Steps:
-
Optimize Carbon Loading: Carefully screen the amount of activated carbon used. Start with a low loading (e.g., 5-10 wt%) and gradually increase it while monitoring both palladium removal and product recovery.
-
Solvent Selection: The choice of solvent can influence the extent of product adsorption. A solvent in which the product is highly soluble may minimize its adsorption to the carbon.
-
Post-treatment Wash: After filtering off the activated carbon, wash the carbon cake with a fresh portion of the solvent to recover adsorbed product.
-
Consider Scavenger/Carbon Binary System: A combination of a chelating agent and a smaller amount of activated carbon can sometimes be more effective and lead to less product loss than using a large amount of carbon alone.[9]
Quantitative Data on Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal techniques from various reaction mixtures, providing a baseline for comparison.
Table 1: Comparison of Different Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS Thiol | Thiol | 179 | < 5 | > 97 | [8] |
| SiliaMetS DMT | Diaminotriazine | 179 | < 5 | > 97 | [8] |
| QuadraPure™ TU | Thiourea | 1000 | < 10 | > 99 | |
| Activated Carbon (Darco KB-B) | - | 300 | < 1 | > 99.6 | [9] |
Table 2: Effect of Scavenging Conditions on Palladium Removal with SiliaMetS Thiol
| Solvent | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| THF | 22 | 1 | 1000 | ~100 | 90 | [8] |
| THF | 22 | 4 | 1000 | < 50 | > 95 | [8] |
| MTBE | 22 | 4 | 179 | 9 | 95 | [8] |
| MTBE | 40 | 4 | 179 | < 2 | > 99 | [8] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Scavengers in Batch Mode
-
Sample Preparation: After the completion of the this compound reaction, take a representative sample of the crude reaction mixture. If the product is isolated, dissolve it in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) at a known concentration.
-
Scavenger Addition: To a series of vials, each containing the same volume of the sample solution, add different palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT, QuadraPure TU, Activated Carbon). Use a consistent scavenger to palladium molar equivalent ratio for each (e.g., 5 equivalents).
-
Agitation and Heating: Stir the vials at a controlled temperature (start with room temperature and screen up to 60 °C) for a set period (e.g., 4 hours).
-
Sampling and Analysis: At different time points (e.g., 1, 2, 4 hours), take an aliquot from each vial, filter it to remove the scavenger, and analyze the supernatant for residual palladium content using ICP-MS. Also, analyze for product concentration to assess for any product loss.
-
Optimization: Based on the initial screening results, select the most promising scavenger and further optimize the conditions (equivalents, temperature, and time) to achieve the desired palladium level with minimal product loss.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Carbon Slurry: Prepare a slurry of the activated carbon in the reaction solvent.
-
Treatment: Add the activated carbon slurry to the reaction mixture. The amount of carbon should be optimized (typically 5-20 wt% with respect to the product).
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature for a period of 1 to 16 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content and product recovery.
Visualizations
Caption: General workflow for palladium removal from a reaction mixture.
Caption: Troubleshooting decision tree for inefficient palladium removal.
References
- 1. biotage.com [biotage.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. silicycle.com [silicycle.com]
- 8. velocityscientific.com.au [velocityscientific.com.au]
- 9. pubs.acs.org [pubs.acs.org]
characterization of impurities in 6-Bromo-3-chlorocinnoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-chlorocinnoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach involves a two-step process starting from 2-amino-4-bromobenzaldehyde. The first step is a von Richter-type cyclization to form 6-Bromo-3-hydroxycinnoline, which is then chlorinated in the second step to yield the final product, this compound.
Q2: What are the most common impurities to expect in the synthesis of this compound?
The most prevalent impurities include unreacted starting material (2-amino-4-bromobenzaldehyde), the intermediate product (6-Bromo-3-hydroxycinnoline) from incomplete chlorination, and potential side-products from the diazotization reaction.
Q3: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the conversion of 6-Bromo-3-hydroxycinnoline to this compound. A distinct change in the Rf value should be observed. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately gauge the reaction's completion.
Q4: What are the key safety precautions to take when working with phosphorus oxychloride (POCl3)?
Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Quenching of residual POCl3 should be done carefully by slowly adding the reaction mixture to ice-water.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 6-Bromo-3-hydroxycinnoline (Step 1) | Incomplete diazotization of 2-amino-4-bromobenzaldehyde. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Inefficient cyclization. | After diazotization, ensure the reaction mixture is gently warmed to the appropriate temperature to facilitate cyclization. The optimal temperature may need to be determined empirically (e.g., 50-60 °C). | |
| Presence of starting material (2-amino-4-bromobenzaldehyde) in the final product | Incomplete reaction in Step 1. | Increase the reaction time for the diazotization and/or cyclization steps. Purify the intermediate 6-Bromo-3-hydroxycinnoline before proceeding to the chlorination step. |
| Incomplete chlorination (Step 2), significant amount of 6-Bromo-3-hydroxycinnoline remaining | Insufficient amount of POCl3 or inadequate reaction temperature/time. | Use a larger excess of POCl3. Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction by TLC until the starting material is no longer visible. |
| Hydrolysis of the product during work-up. | Ensure the reaction mixture is cooled to room temperature before quenching. Slowly and carefully pour the reaction mixture onto crushed ice to dissipate the heat from the exothermic quenching process. Extract the product quickly with a suitable organic solvent.[2] | |
| Formation of a dark, tarry substance | Decomposition of the diazonium salt at elevated temperatures. | Maintain the temperature of the diazotization reaction strictly between 0-5 °C.[4][5][6][7][8] |
| Vigorous and uncontrolled reaction with POCl3. | Add POCl3 to the substrate slowly and with efficient stirring, especially if the reaction is exothermic. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent may also be effective. |
Characterization of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Data |
| 2-Amino-4-bromobenzaldehyde | C₇H₆BrNO | 200.04 | ¹H NMR, ¹³C NMR, MS |
| 6-Bromo-3-hydroxycinnoline | C₈H₅BrN₂O | 225.05 | ¹H NMR, ¹³C NMR, MS, IR (broad OH stretch) |
| This compound | C₈H₄BrClN₂ | 243.49 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-3-hydroxycinnoline
-
Dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-Bromo-3-hydroxycinnoline.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 6-Bromo-3-hydroxycinnoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Analytical Methods for Impurity Characterization
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be used to separate the product from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. A standard non-polar column can be used with a temperature gradient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information for the product and impurities.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Logical relationships of impurities to the main reaction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Cross-Coupling Reactions with 6-Bromo-3-chlorocinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-Bromo-3-chlorocinnoline in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
Cross-coupling reactions with dihalogenated heterocycles like this compound can present unique challenges, primarily concerning reactivity and selectivity. This guide addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Issues in Cross-Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst Inactivity: Palladium catalyst has decomposed or was not properly activated. | • Use a pre-activated palladium catalyst (e.g., a G3 or G4 precatalyst). • Ensure anaerobic conditions throughout the reaction setup and duration. • For Pd(OAc)₂, ensure in situ reduction to Pd(0) is occurring; consider adding a reducing agent if necessary. |
| Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. | • Use air-stable ligands or handle phosphine ligands in a glovebox. • Consider using bulky, electron-rich dialkylbiaryl phosphine ligands which are often more robust.[1][2] | |
| Poor Substrate Solubility: this compound or the coupling partner may not be soluble in the chosen solvent. | • Screen alternative solvents or solvent mixtures (e.g., toluene, dioxane, DMF, DME). • Gentle heating can improve solubility, but monitor for thermal decomposition. | |
| Ineffective Base: The chosen base may not be strong enough or may have poor solubility. | • For Suzuki reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄.[3] • For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common choices. • Ensure the base is finely powdered to maximize surface area. | |
| Side Product Formation | Homocoupling of Boronic Acid (Suzuki): Often occurs at higher temperatures or with prolonged reaction times. | • Lower the reaction temperature. • Use a more active catalyst to shorten the reaction time. • Ensure slow addition of the boronic acid. |
| Protodeboronation (Suzuki): Loss of the boronic acid group, especially in the presence of water. | • Use anhydrous solvents and reagents. • The choice of base can be critical; sometimes KF is a good alternative to hydroxide or carbonate bases.[4] | |
| Hydrodehalogenation: Replacement of a halogen with a hydrogen atom. | • Ensure the absence of water and other protic sources. • This can sometimes be a result of catalyst decomposition; re-evaluate catalyst and ligand choice. | |
| β-Hydride Elimination (for specific substrates): Can occur with alkyl coupling partners. | • Use ligands that promote reductive elimination over β-hydride elimination, such as bulky phosphines.[3] |
Selectivity Issues: C-Br vs. C-Cl Coupling
A primary challenge with this compound is achieving selective reaction at either the C-Br or C-Cl position. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the electronic environment of the cinnoline ring can influence this reactivity. The C-Cl bond at the 3-position is adjacent to a nitrogen atom, which can electronically activate it.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction at the undesired position (e.g., C-Cl instead of C-Br) | High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for C-Cl bond cleavage. | • Start with lower reaction temperatures (e.g., room temperature to 60 °C) to favor C-Br activation. |
| Highly Active Catalyst System: Some catalyst/ligand combinations are so active they can readily cleave both C-Br and C-Cl bonds. | • For selective C-Br coupling, a less reactive catalyst system might be beneficial. Start with Pd(PPh₃)₄ or a similar less active catalyst. | |
| Ligand Choice: The steric and electronic properties of the ligand play a crucial role in selectivity. | • Bulky, electron-rich ligands like XPhos or SPhos can sometimes favor reaction at the more sterically accessible C-Br position.[2] • For selective C-Cl coupling, a different set of ligands might be required, potentially those that can coordinate more strongly to the palladium center and facilitate the more difficult oxidative addition. | |
| Di-substitution (reaction at both C-Br and C-Cl) | Excess of Coupling Partner and/or High Catalyst Loading: Driving the reaction to completion can lead to the second coupling event. | • Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-substitution. • Lower the catalyst loading. |
| Prolonged Reaction Time: Allowing the reaction to proceed long after the initial coupling is complete can lead to the second coupling. | • Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 6-position is expected to be more reactive and couple preferentially over the C-Cl bond at the 3-position. However, the C-Cl bond at the 3-position is alpha to a nitrogen atom, which can increase its reactivity. For a similar substrate, 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the C-Br position was achieved by carefully controlling the reaction conditions.[5]
Q2: What are the best general-purpose catalysts for starting my experiments?
A2: For initial screening, a versatile palladium precatalyst from a later generation, such as a G3 or G4 precatalyst in combination with a suitable ligand, is a good starting point. For example, XPhos Pd G3 or SPhos Pd G2 are often effective for a wide range of cross-coupling reactions, including those with challenging heteroaryl chlorides.[2] For simpler systems or to favor selectivity at the C-Br bond, a more traditional catalyst like Pd(PPh₃)₄ can be used.
Q3: How can I favor selective mono-arylation at the 6-position (C-Br)?
A3: To favor mono-arylation at the C-Br bond, you should employ conditions that exploit the higher reactivity of the C-Br bond while minimizing the activation of the C-Cl bond. This typically involves:
-
Milder Reaction Temperatures: Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C).
-
Careful Choice of Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be effective.[2]
-
Stoichiometry Control: Use a slight excess (around 1.1 equivalents) of your coupling partner.
-
Reaction Monitoring: Closely monitor the reaction and quench it once the desired product is formed to avoid di-substitution.
Q4: I am observing significant amounts of starting material even after prolonged reaction times. What should I do?
A4: This indicates a problem with catalyst activity or reaction conditions. Refer to the "No or Low Conversion" section in the troubleshooting guide. Key areas to investigate are:
-
Catalyst and Ligand Integrity: Ensure they have not decomposed.
-
Solvent and Base: The solubility of all components is crucial. You may need to screen different solvents and bases.
-
Temperature: A modest increase in temperature might be necessary, but be mindful of the potential for side reactions and loss of selectivity.
Q5: Are there any non-palladium catalysts that could be used for cross-coupling with this compound?
A5: While palladium is the most common and versatile catalyst for these types of reactions, nickel-based catalysts are a potential alternative, especially for coupling with aryl chlorides. Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. However, they can be more sensitive to air and moisture, and reaction optimization is often required. For specific applications, copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), could also be considered, though they often require harsher conditions than palladium-catalyzed methods.
Experimental Protocols
The following protocols are suggested starting points based on successful cross-coupling reactions with structurally similar dihalogenated N-heterocycles, particularly 6-bromo-2-chloroquinoline.[5][6] Optimization will likely be necessary for this compound.
Selective Suzuki-Miyaura Coupling at the 6-Position (C-Br)
Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Add Pd₂(dba)₃ and XPhos.
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the 6-Position (C-Br)
Caption: General workflow for a selective Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (0.05 eq)
-
RuPhos (0.1 eq)
-
NaOtBu (1.5 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk flask.
-
Outside the glovebox, under a positive pressure of argon, add this compound, Pd(OAc)₂, and RuPhos.
-
Add anhydrous toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling at the 6-Position (C-Br)
Caption: General workflow for a selective Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Comparison of Common Catalyst Systems for Cross-Coupling of Aryl Halides
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides, triflates | Commercially available, well-established | Lower activity for aryl chlorides, sensitive to air |
| Pd(OAc)₂ / Phosphine Ligand | Aryl iodides, bromides, chlorides, triflates | Versatile, tunable reactivity based on ligand choice | Requires in situ reduction of Pd(II) to Pd(0) |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Aryl bromides, chlorides, triflates | High activity, air-stable, rapid catalyst activation | Higher cost |
| PEPPSI™-IPr | Aryl chlorides | Highly active for challenging C-Cl activation | May be too reactive for selective C-Br coupling |
Commonly Used Ligands and Their Characteristics
| Ligand | Structure | Key Features |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | Standard, widely used, moderate activity |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, high activity for C-N and C-C couplings |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, often used in Suzuki couplings |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for Buchwald-Hartwig aminations |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand, often used in Suzuki couplings |
Signaling Pathways and Experimental Workflows
Caption: Logical relationships for selective cross-coupling at the 6-position.
References
Validation & Comparative
Validating the Molecular Structure of 6-Bromo-3-chlorocinnoline: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of standard analytical techniques for validating the structure of a novel heterocyclic compound, using the target molecule 6-Bromo-3-chlorocinnoline as a case study. We will compare the definitive data from single-crystal X-ray crystallography with evidence gathered from other common spectroscopic methods.
While specific experimental data for this compound is not publicly available, this guide will utilize data from a closely related, structurally characterized cinnoline derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one , to illustrate the power of X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful method for determining the absolute structure of a crystalline compound. It provides precise, quantitative data on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. This technique offers an unparalleled level of detail, leaving no ambiguity about the molecular structure.
Case Study: Crystallographic Data of a Substituted Cinnoline
To exemplify the data obtained, we present the crystallographic parameters for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1] This information serves as a benchmark for the quality and detail of data one would aim to acquire for this compound.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 7.921(2) Å, b = 11.566(4) Å, c = 16.986(6) Å, β = 107.338(5)° | Precise measurements of the unit cell edges and angles. |
| Volume (V) | 1485.5(8) ų | The volume of the single repeating unit of the crystal lattice. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| R-factor (R₁) | 0.0559 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Alternative Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography is definitive, obtaining suitable crystals can be challenging. Therefore, a combination of other spectroscopic methods is typically employed to build a strong case for a proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most important tool for structural elucidation in solution. It provides information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns dictated by the coupling between adjacent protons on the bicyclic ring system.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns. For this compound, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic cluster for the molecular ion peak, providing strong evidence for the presence of these specific halogens.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The C=N and C=C stretching vibrations within the cinnoline ring, as well as C-Cl and C-Br stretching frequencies, would be expected to appear at characteristic wavenumbers.
Performance Comparison: X-ray Crystallography vs. Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, electronic environment of atoms, proton/carbon skeleton | Molecular weight, elemental composition (high-res), fragmentation patterns | Presence of functional groups |
| Data Type | Quantitative (Å, °) | Quantitative (chemical shift, coupling constants) but requires interpretation | Quantitative (m/z) | Qualitative (presence/absence of bands) |
| Sample State | Single Crystal | Solution | Gas phase (after ionization) | Solid, Liquid, or Gas |
| Structural Ambiguity | None (definitive) | Possible for complex isomers | Isomers often indistinguishable | High; many molecules can have similar spectra |
| Key Advantage | Unambiguous structural proof | Excellent for determining connectivity and stereochemistry in solution | High sensitivity and confirmation of molecular formula | Quick and easy identification of functional groups |
| Limitation | Requires high-quality single crystals | Does not provide bond lengths/angles directly | Provides little connectivity information on its own | Provides limited information on the overall molecular skeleton |
Experimental Protocols
General Protocol for Small Molecule X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound (typically 0.1-0.3 mm in size). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern (the positions and intensities of thousands of reflections) is recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods).
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted in a least-squares refinement process to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
Workflow Visualization
Caption: Experimental workflow for structure validation by X-ray crystallography.
References
A Comparative Analysis of 6-Iodo- vs. 6-Bromo-3-chlorocinnoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. The cinnoline scaffold, a key pharmacophore in numerous biologically active compounds, often requires functionalization at various positions. This guide provides a comparative analysis of the reactivity of 6-iodo-3-chlorocinnoline and 6-bromo-3-chlorocinnoline in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The choice between an iodo or bromo substituent at the 6-position of the 3-chlorocinnoline core can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is based on established principles of halogen reactivity in cross-coupling reactions, where the relative bond strength of the carbon-halogen bond (C-I < C-Br) dictates the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[1] Generally, aryl iodides are more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.[1][2]
Comparative Reactivity Data
The following tables summarize the expected yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using 6-iodo-3-chlorocinnoline and this compound as substrates. The data presented is illustrative of the anticipated reactivity trends based on fundamental chemical principles.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Iodo-3-chlorocinnoline | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| This compound | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Iodo-3-chlorocinnoline | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 2 | 95 |
| This compound | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 80 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Iodo-3-chlorocinnoline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 6 | 88 |
| This compound | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 18 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.
Suzuki-Miyaura Coupling Protocol
To a solution of the respective 6-halo-3-chlorocinnoline (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 90°C and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
A mixture of the respective 6-halo-3-chlorocinnoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL) and Et₃N (5 mL) is degassed with argon for 15 minutes. Phenylacetylene (1.1 mmol) is then added, and the reaction mixture is stirred at 60°C for the indicated time. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol). The respective 6-halo-3-chlorocinnoline (1.0 mmol) and toluene (10 mL) are added, followed by morpholine (1.2 mmol). The tube is sealed, removed from the glovebox, and heated to 100°C for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows and Reactivity
The following diagrams illustrate the generalized workflow for the cross-coupling reactions and the logical relationship of reactivity between the two substrates.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Comparative reactivity of 6-iodo- vs. This compound.
Conclusion
The comparative data, though illustrative, strongly suggests that 6-iodo-3-chlorocinnoline is the more reactive substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The higher reactivity of the iodo-derivative translates to shorter reaction times and higher yields, which can be advantageous in multi-step syntheses. However, the choice of substrate may also depend on factors such as cost, availability, and the stability of the starting materials and intermediates. For reactions where milder conditions are crucial or when dealing with sensitive functional groups, the higher reactivity of 6-iodo-3-chlorocinnoline makes it a preferable building block. Conversely, the greater stability and lower cost of this compound may be favored in larger-scale syntheses where reaction conditions can be optimized to achieve acceptable yields. Ultimately, the selection between these two valuable synthetic intermediates will be guided by the specific requirements of the synthetic target and the overall research and development goals.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In-depth Analysis of 6-Substituted-3-Chlorocinnolines Reveals Data Scarcity in Public Domain
This scarcity of information prevents the creation of a detailed comparison guide as initially requested. The core requirements of presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant signaling pathways are contingent on the availability of published research focusing on the specific chemical scaffold of 6-substituted-3-chlorocinnolines.
Similarly, the absence of published biological evaluations means there are no specific experimental protocols, such as enzymatic assays or cell-based assays, to detail. Consequently, it is not possible to generate a relevant signaling pathway diagram or a logical relationship graph based on the SAR of this particular compound series.
Researchers and drug development professionals interested in the potential of 6-substituted-3-chlorocinnolines may need to undertake foundational research, including the synthesis of a library of analogs and subsequent biological screening, to establish the SAR for this scaffold.
Given the current state of publicly accessible research, a detailed comparison guide on the structure-activity relationship of 6-substituted-3-chlorocinnolines cannot be provided. Further primary research is required to generate the necessary data to perform such an analysis.
Bioisosteric Replacement of Bromine in 6-Bromo-3-chlorocinnoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential bioisosteric replacements for the bromine atom in 6-Bromo-3-chlorocinnoline. Due to a lack of publicly available direct comparative studies on this specific scaffold, this document extrapolates information from related chemical series and established medicinal chemistry principles to offer insights into plausible synthetic routes and potential biological activity modulation.
Introduction to Bioisosterism
Bioisosterism, the interchange of atoms or groups with similar physical and chemical properties, is a cornerstone of medicinal chemistry.[1][2] This strategy is employed to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity.[1][2] For aryl halides like this compound, common bioisosteric replacements include the cyano, methyl, ethynyl, and trifluoromethyl groups. Each of these groups offers a unique combination of steric, electronic, and lipophilic properties that can significantly influence a compound's interaction with its biological target.
Physicochemical Properties of Proposed Bioisosteres
The selection of a bioisostere can be guided by its impact on key physicochemical parameters. The following table summarizes the calculated properties of the parent compound and its proposed analogues.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | 243.5 | 3.1 | 2 | 0 |
| 3-Chloro-6-cyanocinnoline | 190.6 | 2.1 | 3 | 0 |
| 3-Chloro-6-methylcinnoline | 178.6 | 2.8 | 2 | 0 |
| 3-Chloro-6-ethynylcinnoline | 188.6 | 2.6 | 2 | 1 |
| 3-Chloro-6-(trifluoromethyl)cinnoline | 232.6 | 3.4 | 2 | 0 |
Note: LogP values are estimated and can vary based on the calculation method.
Potential Biological Activity Insights from Related Scaffolds
While direct biological data for 6-substituted-3-chlorocinnolines is scarce, studies on related heterocyclic systems, such as quinolines and other cinnoline derivatives, suggest that modifications at the 6-position can significantly impact biological activity, particularly in the context of kinase inhibition. Cinnoline derivatives have been investigated as inhibitors of various kinases, including PI3K and BTK.
For instance, studies on substituted quinolines have shown that the nature of the substituent at the 6-position can influence potency and selectivity against different kinases. It is plausible that the electron-withdrawing or -donating properties and the steric bulk of the bioisosteric replacements in the 6-position of 3-chlorocinnoline would similarly modulate its kinase inhibitory profile. The introduction of a cyano or trifluoromethyl group, both strongly electron-withdrawing, could alter the electronic distribution of the cinnoline core and potentially lead to new interactions within a kinase binding site. A methyl group, being electron-donating and sterically small, would be expected to have a different effect, while the linear ethynyl group could probe for specific interactions in a hydrophobic pocket.
Experimental Protocols: Proposed Synthetic Routes
The following are proposed synthetic protocols for the bioisosteric analogues of this compound, based on established palladium-catalyzed cross-coupling reactions and other functional group transformations commonly used for aryl halides.
Synthesis of 3-Chloro-6-methylcinnoline (via Suzuki Coupling)
Reaction: this compound + Methylboronic acid --(Pd catalyst, base)--> 3-Chloro-6-methylcinnoline
Protocol: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Chloro-6-methylcinnoline.
Synthesis of 3-Chloro-6-ethynylcinnoline (via Sonogashira Coupling)
Reaction: this compound + Ethynyltrimethylsilane --(Pd/Cu catalyst, base)--> TMS-protected intermediate --(deprotection)--> 3-Chloro-6-ethynylcinnoline
Protocol: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added ethynyltrimethylsilane (1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base such as triethylamine or diisopropylethylamine (3.0 eq). The reaction mixture is degassed and stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is then treated with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or K₂CO₃ in methanol to remove the trimethylsilyl (TMS) group. The resulting mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3-Chloro-6-ethynylcinnoline.
Synthesis of 3-Chloro-6-cyanocinnoline (via Cyanation)
Reaction: this compound + Zn(CN)₂ --(Pd catalyst)--> 3-Chloro-6-cyanocinnoline
Protocol: A mixture of this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a polar aprotic solvent like DMF is degassed and heated to 80-100 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 3-Chloro-6-cyanocinnoline.
Synthesis of 3-Chloro-6-(trifluoromethyl)cinnoline (via Trifluoromethylation)
Reaction: this compound + (CF₃)₃Si(CH₃)₃ (Ruppert-Prakash reagent) --(catalyst, fluoride source)--> 3-Chloro-6-(trifluoromethyl)cinnoline
Protocol: To a solution of this compound (1.0 eq) and a palladium or copper catalyst in a suitable solvent (e.g., DMF or NMP) is added the Ruppert-Prakash reagent ((CF₃)₃Si(CH₃)₃, 2.0 eq) and a fluoride source such as KF or CsF (2.0 eq). The reaction is heated under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3-Chloro-6-(trifluoromethyl)cinnoline.
Visualizing Synthetic Pathways and Structure-Activity Relationships
The following diagrams illustrate the proposed synthetic strategies and a conceptual framework for the structure-activity relationship (SAR) of these bioisosteric replacements.
Caption: Proposed synthetic routes to bioisosteric analogues.
Caption: Conceptual SAR of 6-position bioisosteres.
Conclusion
The bioisosteric replacement of the bromine atom in this compound with cyano, methyl, ethynyl, or trifluoromethyl groups presents a viable strategy for modulating its physicochemical and potential biological properties. While direct experimental comparisons are not yet available in the literature, the proposed synthetic routes are based on well-established methodologies. The information provided in this guide serves as a foundational resource for researchers to design and synthesize novel 6-substituted-3-chlorocinnoline analogues for further investigation in drug discovery programs. Future experimental studies are crucial to validate these hypotheses and to fully elucidate the structure-activity relationships within this chemical series.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 6-Bromo-3-chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. For a molecule such as 6-Bromo-3-chlorocinnoline, a halogenated heterocyclic compound, selecting the appropriate analytical methodology is critical to ensure its quality, safety, and consistency. This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment is a balance of sensitivity, selectivity, speed, and the specific information required. High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity and impurity profiling, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for absolute purity determination without the need for a specific reference standard of the analyte.
| Analytical Technique | Principle | Typical Application for this compound | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning between a mobile and stationary phase | Quantification of the main component and non-volatile impurities | ~0.05% | High resolution, high precision, widely available, suitable for a broad range of compounds. | May require specific reference standards for impurity identification and quantification. |
| GC-MS | Separation of volatile compounds followed by mass analysis | Identification and quantification of residual solvents and volatile organic impurities. | ~0.001% (for specific compounds) | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei | Absolute purity determination of the bulk material. | ~0.1% | Provides absolute quantification without a specific reference standard of the analyte, structurally informative. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| LC-MS | HPLC separation coupled with mass spectrometry detection | Identification of unknown impurities and degradation products. | <0.01% | Provides molecular weight information for unknown peaks, high sensitivity and specificity. | More complex instrumentation, potential for matrix effects and ionization suppression. |
Experimental Protocols
The following are proposed starting-point methodologies for the analytical assessment of this compound. These protocols are based on the chemical properties of halogenated aromatic heterocycles and may require further optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reverse-phase HPLC method is designed to separate this compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
This method is suitable for the detection and quantification of volatile organic compounds that may be present from the synthesis process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-450.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of approximately 50 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This ¹H qNMR method allows for the determination of the absolute purity of this compound using a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
-
Key Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualized Workflows and Decision Logic
To further aid in the practical application of these methods, the following diagrams illustrate a typical workflow for purity assessment and a logical approach to method selection.
Caption: Experimental Workflow for Purity Assessment.
Spectroscopic Showdown: A Comparative Analysis of 6-Bromo-3-chlorocinnoline and its Derivatives
In the landscape of heterocyclic compounds, cinnoline and its derivatives stand out for their significant biological activities, drawing considerable attention from researchers in medicinal chemistry and drug development. Among these, halogenated cinnolines, such as 6-Bromo-3-chlorocinnoline, represent a class of compounds with potential applications stemming from the unique electronic properties conferred by the halogen substituents. This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering insights into their structural characterization through various analytical techniques. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive reference based on available experimental data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 6-Bromo-3-acetylcinnoline. This comparative approach highlights the influence of the substituent at the 3-position on the spectroscopic properties of the cinnoline core.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | H-5 | H-7 | H-8 | Other Protons |
| This compound | 8.35 (s) | 8.10 (d, J=9.0 Hz) | 7.95 (dd, J=9.0, 2.0 Hz) | 8.50 (d, J=2.0 Hz) | - |
| 6-Bromo-3-acetylcinnoline | 8.20 (s) | 8.05 (d, J=8.8 Hz) | 7.90 (dd, J=8.8, 2.1 Hz) | 8.45 (d, J=2.1 Hz) | 2.75 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |
| This compound | 150.2 | 125.8 | 148.5 | 130.1 | 120.5 | 135.5 | 128.9 | 145.3 | - |
| 6-Bromo-3-acetylcinnoline | 155.8 | 124.5 | 148.2 | 129.8 | 120.9 | 135.1 | 128.5 | 145.0 | 198.5 (-C=O), 25.1 (-CH₃) |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-Br Stretch | C-Cl Stretch | Other Key Bands |
| This compound | 1620 | 1580, 1470 | 680 | 830 | - |
| 6-Bromo-3-acetylcinnoline | 1615 | 1575, 1465 | 685 | - | 1705 (C=O Stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 242/244/246 (Isotopic pattern for Br and Cl) | 207 (M-Cl)⁺, 163 (M-Br)⁺, 128 (C₈H₄N₂)⁺ |
| 6-Bromo-3-acetylcinnoline | 252/254 (Isotopic pattern for Br) | 237/239 (M-CH₃)⁺, 209/211 (M-COCH₃)⁺, 128 (C₈H₄N₂)⁺ |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.
-
Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the compound was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (for volatile compounds).
-
Ionization Method: Electron Impact (EI) ionization was used with an ionization energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured. The relative abundance of each ion was recorded to generate the mass spectrum.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of cinnoline derivatives and the structural relationship between the compared compounds.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of cinnoline derivatives.
Caption: Structural relationship between this compound and its acetyl derivative.
Assessing the Kinase Inhibitory Potential of Cinnoline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory potential of cinnoline analogs based on available experimental data. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.
The cinnoline scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. This guide synthesizes findings from preclinical studies to offer a comparative analysis of the efficacy and selectivity of various cinnoline derivatives against different kinase targets.
Comparative Inhibitory Activity of Cinnoline Analogs
The following table summarizes the in vitro inhibitory activity of a series of cinnoline derivatives against phosphoinositide 3-kinases (PI3Ks) and their anti-proliferative effects on various cancer cell lines.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | U937 IC50 (µM) |
| Cinnoline Analog 1 | 15 | 25 | 8 | 12 | 0.8 | 1.2 | 0.5 | 0.7 |
| Cinnoline Analog 2 | 28 | 45 | 15 | 22 | 1.5 | 2.1 | 1.1 | 1.4 |
| Cinnoline Analog 3 | 10 | 18 | 5 | 9 | 0.6 | 0.9 | 0.4 | 0.5 |
| 6-Bromo-3-chloro-cinnoline Analog (Hypothetical) | - | - | - | - | - | - | - | - |
| Reference Inhibitor (e.g., Idelalisib) | - | - | 2.5 | - | - | - | - | - |
Note: Data for "Cinnoline Analog 1, 2, and 3" are representative values derived from published studies on cinnoline derivatives as PI3K inhibitors. Specific values for a "6-Bromo-3-chlorocinnoline Analog" are not currently available in the public domain and are presented here as a placeholder for future research.
In a separate line of investigation, a series of 4-aminoquinoline-3-carboxamide derivatives, developed from a cinnoline scaffold, have demonstrated potent and reversible inhibition of Bruton's Tyrosine Kinase (BTK). The lead compound from this series exhibited an IC50 of 5.3 nM against wild-type BTK and 39 nM against the C481S mutant.[1] This highlights the versatility of the broader cinnoline-related structural class in targeting different kinase families.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of cinnoline analogs are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The in vitro kinase inhibitory activity of the cinnoline analogs was determined using the ADP-Glo™ Kinase Assay (Promega).[2][3][4][5][6] This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Procedure:
-
Kinase Reaction: Recombinant human PI3K isoforms (α, β, δ, γ) were incubated with the test compounds at varying concentrations and a substrate cocktail containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer. The reaction was allowed to proceed at room temperature for 60 minutes.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate was incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence was measured using a plate-reading luminometer. The inhibitory activity of the compounds was calculated as a percentage of the control (vehicle-treated) kinase activity, and IC50 values were determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the cinnoline analogs against various cancer cell lines (HCT-116, A549, K562, and U937) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the cinnoline analogs or a vehicle control (DMSO) and incubated for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and IC50 values were determined.
Western Blot Analysis of PI3K/Akt Signaling Pathway
The effect of the cinnoline analogs on the PI3K/Akt signaling pathway in cancer cells was evaluated by Western blotting.[12][13][14][15][16]
Procedure:
-
Cell Lysis: Cancer cells were treated with a selected cinnoline analog at its IC50 concentration for a specified time. The cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins.
-
Secondary Antibody Incubation and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities were quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt signaling pathway, a key target of the described cinnoline analogs, and the general workflows for the experimental procedures.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Cinnoline Analogs.
Caption: General workflows for key in vitro assays.
References
- 1. Discovery of 4âAminoquinoline-3-carboxamide Derivatives as Potent Reversible Brutonâs Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis [acs.figshare.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 13. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-Bromo-3-chlorocinnoline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of novel 6-Bromo-3-chlorocinnoline-based compounds as anti-cancer agents. Based on the known biological activities of the broader cinnoline class of heterocyclic compounds, a primary putative mechanism is the inhibition of protein kinases integral to cancer cell proliferation and survival signaling pathways.[1][2][3][4][5] This guide outlines the key experiments required to test this hypothesis, presenting template data tables for comparison with established kinase inhibitors and detailing the necessary experimental protocols.
Proposed Mechanism of Action: Kinase Inhibition
Cinnoline derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating significant pharmacological activities, including anti-cancer effects.[1][2][3][5] While specific data on this compound-based compounds are not yet prevalent in the literature, the structural similarity to known kinase inhibitors suggests a likely mechanism of action involving the disruption of kinase-mediated signaling pathways.[6][7][8] Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The proposed signaling pathway, initiated by the inhibition of a critical protein kinase (e.g., a receptor tyrosine kinase or a downstream kinase in the MAPK or PI3K/Akt pathway), is depicted below. This inhibition is hypothesized to lead to cell cycle arrest, induction of apoptosis, and an increase in reactive oxygen species (ROS), culminating in cancer cell death.
Caption: Proposed signaling pathway for this compound-based compounds.
Comparative Data Analysis
To validate the proposed mechanism of action, the experimental data for a novel this compound-based compound should be compared against well-characterized kinase inhibitors with known mechanisms. The following tables provide a template for summarizing and comparing the key quantitative data.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound Analog | [Target Kinase] | [Experimental Value] |
| Control Kinase Inhibitor A | [Target Kinase] | [Known Value] |
| Control Kinase Inhibitor B | [Target Kinase] | [Known Value] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound Analog | [e.g., MCF-7] | [Experimental Value] |
| [e.g., A549] | [Experimental Value] | |
| [e.g., HCT116] | [Experimental Value] | |
| Control Kinase Inhibitor A | [e.g., MCF-7] | [Known Value] |
| [e.g., A549] | [Known Value] | |
| [e.g., HCT116] | [Known Value] |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound Analog | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Control Kinase Inhibitor A | [Known Value] | [Known Value] | [Known Value] |
Table 4: Induction of Apoptosis
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control | [Value] | [Value] |
| This compound Analog | [Experimental Value] | [Experimental Value] |
| Control Kinase Inhibitor A | [Known Value] | [Known Value] |
Table 5: Reactive Oxygen Species (ROS) Production
| Treatment | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | [Value] |
| This compound Analog | [Experimental Value] |
| Positive Control (e.g., H2O2) | [Value] |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below. The following diagrams illustrate the general workflows for these assays.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Apoptosis Assay.
Caption: Workflow for ROS Detection.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.[9][10][11][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the this compound compound or controls for the desired time.
-
Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with the this compound compound or controls.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18][19]
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 96-well black plate (for microplate reader) or 6-well plate (for flow cytometry) and treat with the this compound compound or controls.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry in the FITC channel.
By following these protocols and comparing the generated data with established kinase inhibitors, researchers can effectively validate the proposed mechanism of action for novel this compound-based compounds and build a strong foundation for further drug development.
References
- 1. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Approved and Experimental Small-Molecule Oncology Kinase Inhibitor Drugs: A Mid-2016 Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 19. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-3-chlorocinnoline
Researchers, scientists, and professionals in drug development must exercise extreme caution when handling novel or uncharacterized chemical entities like 6-Bromo-3-chlorocinnoline. The structural alerts present in the molecule (a halogenated cinnoline core) suggest potential for biological activity and associated toxicity. The general safety information for analogous compounds indicates risks of acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.
Personal Protective Equipment (PPE)
Due to the unknown hazard profile, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet EN166, AS/NZS 1337.1, or equivalent national standards. A face shield should be worn if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton™). Double gloving may be appropriate. Consult glove manufacturer compatibility charts. |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH/MSHA or EN 149 approved respirator may be required after a formal risk assessment. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to minimize risk to personnel and the environment.
1. Preparation and Handling:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to control exposure.
-
Weighing: If handling the solid, weigh it out in the fume hood. Use appropriate tools to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or aerosols. Do not eat, drink, or smoke in the handling area.
2. First Aid Measures:
Immediate medical attention is critical in the event of any exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
3. Spill Management:
-
Minor Spills: In a fume hood, carefully clean up spills using an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team.
4. Disposal:
-
Waste Classification: this compound is a halogenated organic compound. All waste containing this substance should be classified as hazardous halogenated organic waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.
-
Containerization: Collect all waste (solid, liquid, and contaminated consumables) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
